HSD1590
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BN3O3/c1-27-20-13(6-3-7-15(20)21(25)26)19-12-5-2-4-11(12)18-14-10-22-24-16(14)8-9-17(18)23-19/h3,6-10,25-26H,2,4-5H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMCUOBQPTERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2=NC3=C(C4=C2CCC4)C5=C(C=C3)NN=C5)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HSD1590: An In-Depth Technical Guide to its Mechanism of Action as a Potent ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSD1590 is a novel, potent, boronic acid-containing inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the ROCK signaling pathway and subsequent impact on cancer cell migration. Quantitative data from preclinical studies are presented in structured tables for clarity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's function and evaluation process.
Introduction
The Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Their downstream signaling influences a variety of cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway has been implicated in the progression of various diseases, including cancer, where it is associated with increased cell migration and metastasis. This compound has emerged as a highly potent inhibitor of both ROCK isoforms, demonstrating significant potential as a therapeutic agent.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
This compound exerts its biological effects through the direct inhibition of ROCK1 and ROCK2. By binding to the kinase domain of these enzymes, this compound prevents the phosphorylation of their downstream substrates. One of the key substrates of ROCK is the myosin phosphatase target subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK leads to the inhibition of myosin light chain (MLC) phosphatase activity. This, in turn, results in an increase in the phosphorylation of MLC, promoting actin-myosin contractility and the formation of stress fibers, which are essential for cell motility.
This compound, by inhibiting ROCK, prevents the phosphorylation of MYPT1, thereby maintaining the activity of MLC phosphatase. This leads to the dephosphorylation of MLC, a reduction in actomyosin contractility, and the disassembly of stress fibers, ultimately resulting in the inhibition of cancer cell migration.
Quantitative Data
The potency and efficacy of this compound have been evaluated in various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Kd (nM) |
| ROCK1 | 1.22 | < 2 |
| ROCK2 | 0.51 | < 2 |
Data from Dayal N, et al. Eur J Med Chem. 2019.
Table 2: Cellular Activity in MDA-MB-231 Human Breast Cancer Cells
| Assay | Endpoint | Result |
| Cell Viability (12 hours) | % Viability | ~80% |
| Cell Viability (24 hours) | % Viability | 63% |
| Cell Migration | Inhibition | Significant attenuation |
Data from Dayal N, et al. Eur J Med Chem. 2019.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro ROCK Kinase Assay
This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity of ROCK1 and ROCK2 (IC50).
-
Materials: Recombinant human ROCK1 and ROCK2 enzymes, fluorescently labeled peptide substrate, ATP, assay buffer, this compound, and a microplate reader.
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the ROCK enzyme, the fluorescent peptide substrate, and the various concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence intensity using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of this compound on cancer cells.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Materials: MDA-MB-231 cells, cell culture medium, this compound, a viability reagent (e.g., resazurin-based), and a microplate reader.
-
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired time points (e.g., 12 and 24 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Materials: MDA-MB-231 cells, cell culture medium, this compound, a sterile pipette tip or a wound healing insert, and a microscope with imaging capabilities.
-
Protocol:
-
Grow MDA-MB-231 cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the wells to remove detached cells.
-
Add fresh culture medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time zero and at subsequent time points (e.g., every 6 or 12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point for all treatment conditions.
-
Calculate the rate of wound closure or the percentage of the open area remaining to determine the effect of this compound on cell migration.
-
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development. There are currently no registered clinical trials for this compound. The promising preclinical data, particularly its potent inhibition of ROCK and its anti-migratory effects on cancer cells, suggest that further investigation and potential progression towards clinical evaluation are warranted.
Conclusion
This compound is a potent and specific inhibitor of ROCK1 and ROCK2 kinases. Its mechanism of action involves the disruption of the canonical ROCK signaling pathway, leading to a reduction in actomyosin contractility and a significant inhibition of cancer cell migration. The preclinical data presented in this guide highlight the potential of this compound as a novel therapeutic agent for the treatment of cancers characterized by high metastatic potential. Further studies are necessary to fully elucidate its therapeutic efficacy and safety profile in clinical settings.
The Discovery of HSD1590: A Potent Dual-Target ROCK/CLK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and preclinical characterization of HSD1590, a novel and potent dual-target inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and CDC-like kinase (CLK). This compound, a boronic acid-containing compound, has demonstrated sub-nanomolar inhibitory activity against ROCK isoforms and significant potential in oncology, particularly in suppressing cancer cell migration. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its discovery process.
Introduction to ROCK and Its Role in Disease
Rho-associated protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] The two isoforms, ROCK1 and ROCK2, are key effectors of the small GTPase RhoA and are involved in various cellular processes, including cell adhesion, motility, proliferation, and apoptosis.[1] Dysregulation of the Rho/ROCK signaling pathway has been implicated in a multitude of diseases, including cancer, glaucoma, and cardiovascular disorders.[2] In oncology, ROCK signaling is particularly important for cancer cell migration and invasion, making it an attractive target for therapeutic intervention.[1]
This compound: A Novel Boronic Acid-Containing ROCK Inhibitor
This compound is a novel, potent, boronic acid-containing inhibitor of ROCK.[3] It has been identified as a more potent inhibitor of ROCK enzymatic activities compared to the FDA-approved ROCK inhibitor, netarsudil.[4] Furthermore, subsequent studies have revealed that this compound and its analogs are dual inhibitors of both ROCK and CDC-like kinases (CLKs), another family of protein kinases implicated in cancer.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Kinase Inhibition and Binding Affinity of this compound
| Target | Parameter | Value | Reference Compound (Netarsudil) |
| ROCK1 | IC50 | 1.22 nM | Not Reported |
| ROCK2 | IC50 | 0.51 nM | 11 nM |
| ROCK | Kd | < 2 nM | Not Reported |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.[2][4]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect |
| MDA-MB-231 | Cell Viability | Not specified | Low cytotoxicity |
| MDA-MB-231 | Cell Migration | 1 µM | Inhibition of migration |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard laboratory procedures and the information available in the public domain.
In Vitro Kinase Inhibition Assay (ROCK1 and ROCK2)
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2 kinases.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., Long S6 Kinase Substrate Peptide)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the ROCK enzyme (e.g., 2.5 ng/µL) and the kinase substrate (e.g., 100 µM) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 25 µM) in kinase buffer to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Transwell Cell Migration Assay
This protocol outlines a typical procedure for assessing the effect of this compound on the migration of MDA-MB-231 breast cancer cells.
Objective: To evaluate the ability of this compound to inhibit cancer cell migration in vitro.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
Procedure:
-
Culture MDA-MB-231 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Starve the cells by incubating them in serum-free DMEM for 24 hours.
-
Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Add this compound at the desired concentration (e.g., 1 µM) or DMSO (vehicle control) to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migration in this compound-treated wells to the control wells.
Visualizations: Signaling Pathways and Experimental Workflows
Rho/ROCK Signaling Pathway and this compound Inhibition
Caption: The Rho/ROCK signaling pathway leading to cell migration and its inhibition by this compound.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound using an in vitro kinase assay.
Logical Flow of the this compound Discovery Process
Caption: A representative logical workflow for the discovery and preclinical development of a kinase inhibitor like this compound.
Conclusion and Future Directions
This compound has emerged as a highly potent, dual-target ROCK/CLK inhibitor with promising preclinical activity, particularly in the context of cancer cell migration. Its sub-nanomolar potency against ROCK isoforms and low cytotoxicity in preliminary studies highlight its potential as a therapeutic candidate. The boronic acid moiety is a key feature of its chemical structure and likely contributes to its high affinity for the target kinases.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in various in vivo cancer models. The dual inhibition of ROCK and CLK may offer synergistic anti-cancer effects, a hypothesis that requires further investigation. Ultimately, the progression of this compound or optimized analogs into clinical trials will be crucial to determine its utility in treating human diseases.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 4.10. Transwell Migration Assay [bio-protocol.org]
HSD1590 Target Validation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSD1590 is a novel, potent, boronic acid-containing inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, motility, and proliferation. Dysregulation of the ROCK signaling cascade has been implicated in the pathophysiology of various diseases, including cancer, making it a compelling target for therapeutic intervention. This document provides a technical guide to the target validation studies of this compound, summarizing key preclinical data and outlining the methodologies used to establish its inhibitory activity and cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies validating the inhibitory potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibition and Binding Affinity of this compound
| Target | Assay Type | Metric | Value | Reference |
| ROCK1 | Kinase Inhibition | IC50 | 1.22 nM | [1][2] |
| ROCK2 | Kinase Inhibition | IC50 | 0.51 nM | [1][2] |
| ROCK1 | Binding Affinity | Kd | <2 nM | [1][2] |
| ROCK2 | Binding Affinity | Kd | <2 nM | [1][2] |
Table 2: Cellular Activity of this compound in MDA-MB-231 Triple-Negative Breast Cancer Cells
| Assay Type | Concentration(s) | Time Point(s) | Result | Reference |
| Cell Viability | Not Specified | 12 hours | ~80% viability | [2] |
| Cell Viability | Not Specified | 24 hours | ~63% viability | [2] |
| Cell Migration | 0.5 - 1 µM | 24 hours | Significant attenuation of migration | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The diagram below illustrates the canonical Rho/ROCK signaling pathway and the point of intervention for this compound.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed descriptions of the standard experimental methodologies employed in the target validation of ROCK inhibitors like this compound. The specific protocols for this compound are detailed in Dayal N, et al. Eur J Med Chem. 2019 Oct 15;180:449-456.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2 kinases.
Methodology:
-
Reagents and Materials: Recombinant human ROCK1 and ROCK2 enzymes, appropriate kinase buffer, ATP, and a suitable substrate (e.g., Long S6 Kinase/RSK Substrate Peptide).
-
Procedure:
-
A serial dilution of this compound is prepared.
-
ROCK enzyme, the substrate, and the inhibitor are pre-incubated in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Binding Affinity Assay (e.g., KiNativ™)
Objective: To determine the dissociation constant (Kd) of this compound for ROCK1 and ROCK2.
Methodology:
-
Principle: This method often involves a competition binding assay where the inhibitor competes with a known fluorescent or radiolabeled ligand for the ATP-binding site of the kinase.
-
Procedure:
-
A constant concentration of the kinase and the labeled ligand are incubated with varying concentrations of this compound.
-
After reaching equilibrium, the amount of bound labeled ligand is measured.
-
-
Data Analysis: The data is used to calculate the Ki or Kd value, representing the binding affinity of the inhibitor for the kinase.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxicity of this compound on a given cell line (e.g., MDA-MB-231).
Methodology:
-
Cell Culture: MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for specified durations (e.g., 12 and 24 hours).
-
Quantification:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: This is a luminescence-based assay that measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Cell Migration Assay (e.g., Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
Cell Culture: A confluent monolayer of MDA-MB-231 cells is created in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells, and fresh media containing different concentrations of this compound or a vehicle control is added.
-
Imaging: The wound area is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. A delay in wound closure in the presence of this compound indicates an inhibition of cell migration.
Caption: A logical workflow for the preclinical validation of a ROCK inhibitor like this compound.
Conclusion
The presented data provides a strong validation for this compound as a potent and selective inhibitor of ROCK kinases. Its ability to inhibit cancer cell migration in vitro at non-toxic concentrations highlights its potential as a therapeutic agent. Further in vivo studies are warranted to establish its efficacy and safety profile in preclinical models of cancer. This technical guide summarizes the foundational studies that support the continued development of this compound.
References
HSD1590 downstream signaling pathways
An In-depth Technical Guide to the Downstream Signaling Pathways of HSD1590
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, low-nanomolar inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with high affinity for both ROCK1 and ROCK2 isoforms.[1][2][3][4] These serine/threonine kinases are crucial downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a multitude of cellular processes.[1][5][6] Inhibition of ROCK signaling by this compound has significant implications for modulating cell morphology, migration, and contraction, making it a compound of interest for therapeutic strategies targeting diseases such as cancer.[1][3][7] This guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Core Target and Mechanism of Action
This compound exerts its biological effects through the direct inhibition of ROCK1 and ROCK2.[1][2][3][4] The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton.[1][8] The activation of ROCK by the GTP-bound form of RhoA initiates a signaling cascade that culminates in increased actomyosin contractility.[8][9]
Quantitative Data: this compound Inhibition and Binding Affinity
The potency of this compound against ROCK1 and ROCK2 has been determined through in vitro assays. The following table summarizes the key quantitative metrics.
| Target | IC50 (nM) | Kd (nM) |
| ROCK1 | 1.22 | <2 |
| ROCK2 | 0.51 | <2 |
Table 1: In vitro inhibitory activity and binding affinity of this compound for ROCK1 and ROCK2. [1][2][3][4]
Downstream Signaling Pathways Modulated by this compound
By inhibiting ROCK1 and ROCK2, this compound influences several key downstream signaling events that are critical for cellular function. The primary consequences of ROCK inhibition are the modulation of the phosphorylation status of its key substrates, leading to changes in the organization and contractility of the actin cytoskeleton.
Myosin Light Chain (MLC) Phosphorylation Cascade
A primary downstream effect of ROCK activation is the phosphorylation of Myosin Light Chain (MLC), which promotes the interaction of myosin with actin filaments, leading to cellular contraction.[5][8] ROCK influences MLC phosphorylation through two distinct mechanisms:
-
Direct Phosphorylation: ROCK can directly phosphorylate MLC.[8]
-
Inhibition of Myosin Phosphatase: ROCK phosphorylates the Myosin Phosphatase Target subunit 1 (MYPT1), which inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[8][10] This leads to a net increase in phosphorylated MLC.
This compound, by inhibiting ROCK, prevents both of these events, resulting in decreased MLC phosphorylation and a subsequent reduction in actomyosin contractility.
LIM Kinase (LIMK) and Cofilin Pathway
ROCK also regulates actin filament dynamics through the phosphorylation and activation of LIM Kinase (LIMK).[1][10] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[10] Inactivation of cofilin leads to the stabilization of actin filaments.
By inhibiting ROCK, this compound prevents the activation of LIMK, leading to active cofilin. This results in increased actin filament disassembly and a less stable cytoskeleton, which contributes to the inhibition of cell migration and invasion.
Experimental Protocols
To assess the activity of this compound and its effects on downstream signaling, several key experiments can be employed.
In Vitro ROCK Kinase Inhibition Assay (ELISA-based)
This assay is used to determine the IC50 of this compound for ROCK1 and ROCK2.
Principle: This is an enzyme immunoassay that detects the phosphorylation of a ROCK substrate, typically recombinant MYPT1, by active ROCK kinase.[11][12][13] The amount of phosphorylated substrate is quantified using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
Materials:
-
Recombinant active ROCK1 or ROCK2
-
Recombinant MYPT1 (or other suitable substrate)
-
ATP
-
Kinase reaction buffer
-
This compound at various concentrations
-
Anti-phospho-MYPT1 antibody
-
HRP-conjugated secondary antibody
-
TMB or other suitable substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with recombinant MYPT1.
-
Wash the plate to remove unbound substrate.
-
Add active ROCK1 or ROCK2 to the wells along with varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and wash the wells.
-
Add the primary anti-phospho-MYPT1 antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance against the log of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Downstream Substrate Phosphorylation
This method is used to confirm the in-cell activity of this compound by examining the phosphorylation status of ROCK substrates.
Principle: Cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated and total ROCK substrates like MLC and MYPT1. A decrease in the ratio of phosphorylated to total protein indicates inhibition of ROCK activity.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or milk in TBST)
-
Primary antibodies (anti-pMLC, anti-MLC, anti-pMYPT1, anti-MYPT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis.
Conclusion
This compound is a highly potent inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton. Its mechanism of action involves the inhibition of downstream signaling pathways, primarily the MLC phosphorylation cascade and the LIMK/cofilin pathway. This leads to reduced actomyosin contractility and decreased actin filament stability, which are crucial for cell motility and invasion. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and other ROCK inhibitors in various cellular contexts. A thorough understanding of these downstream signaling pathways is essential for the continued development and application of ROCK inhibitors as potential therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. glpbio.com [glpbio.com]
- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. acgpubs.org [acgpubs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]
- 12. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
HSD1590: A Technical Guide to its Effects on the Cytoskeleton and Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSD1590 is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The ROCK signaling pathway is a critical regulator of cellular architecture, specifically governing cytoskeleton organization and actin-myosin dynamics. Consequently, inhibitors of this pathway, such as this compound, are valuable research tools and potential therapeutic agents for a variety of disorders. This technical guide provides an in-depth overview of the known effects of this compound on the cytoskeleton and actin dynamics, drawing upon its established mechanism of action as a ROCK inhibitor. While direct experimental data on the specific cytoskeletal effects of this compound are limited, this document extrapolates from the well-documented impact of other ROCK inhibitors to provide a comprehensive understanding of its expected biological activity. Detailed experimental protocols for assessing these effects are also provided to facilitate further research.
Introduction to this compound and the ROCK Signaling Pathway
This compound is a boronic acid-containing compound that demonstrates high-affinity binding and potent inhibition of both ROCK1 and ROCK2 isoforms. The RhoA/ROCK signaling cascade plays a pivotal role in numerous cellular processes, including cell adhesion, migration, proliferation, and contraction. A key function of this pathway is the regulation of the actin cytoskeleton.
Activation of ROCK by the small GTPase RhoA initiates a signaling cascade that culminates in increased actomyosin contractility and the stabilization of actin filaments. This is primarily achieved through two downstream effects:
-
Phosphorylation of Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). This dual action increases the level of phosphorylated MLC, which in turn enhances the ATPase activity of myosin II, leading to increased contractility of actin stress fibers.
-
Phosphorylation of LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This prevents the breakdown of actin filaments, leading to their stabilization and accumulation.
By inhibiting ROCK, this compound is expected to reverse these effects, leading to a reduction in actomyosin contractility and destabilization of the actin cytoskeleton.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, primarily from in vitro kinase assays and cell-based assays using the MDA-MB-231 human breast cancer cell line.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| ROCK1 IC50 | 1.22 nM | In vitro kinase assay | [1][2][3] |
| ROCK2 IC50 | 0.51 nM | In vitro kinase assay | [1][2][3] |
| ROCK Kd | < 2 nM | Binding assay | [1][2][3] |
| Cell Viability | ~80% at 10 µM (12h) | MDA-MB-231 cells | [1][2] |
| ~63% at 10 µM (24h) | MDA-MB-231 cells | [1][2] | |
| Cell Migration | Significant attenuation at 0.5-1 µM (24h) | MDA-MB-231 cells | [1] |
Expected Effects of this compound on the Cytoskeleton and Actin Dynamics
Based on the known function of ROCK inhibitors, this compound is anticipated to induce the following changes to the cytoskeleton and actin dynamics:
-
Disruption of Actin Stress Fibers: A hallmark of ROCK inhibition is the disassembly of prominent actin stress fibers. This is a direct consequence of reduced myosin II contractility and increased actin filament turnover.
-
Reduction in Focal Adhesions: Focal adhesions are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix. Their formation and maturation are dependent on actomyosin-generated tension. By reducing this tension, this compound is expected to decrease the size and number of mature focal adhesions.
-
Alterations in Cell Morphology: The changes in the actin cytoskeleton and focal adhesions typically lead to distinct alterations in cell shape. Cells treated with ROCK inhibitors often exhibit a more stellate or dendritic morphology with fine cellular protrusions, a departure from the well-spread, polygonal shape of untreated cells.
-
Inhibition of Actin Polymerization: By preventing the ROCK-mediated inactivation of cofilin, this compound is expected to indirectly promote actin filament depolymerization, thereby shifting the cellular equilibrium towards monomeric G-actin.
Signaling Pathways and Experimental Workflows
The RhoA/ROCK Signaling Pathway
The following diagram illustrates the central role of the RhoA/ROCK pathway in regulating the actin cytoskeleton and the expected point of intervention for this compound.
References
- 1. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 2. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 3. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]
HSD1590: A Technical Overview of its Binding Affinity for ROCK1 vs. ROCK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the binding affinity of HSD1590 for the Rho-associated coiled-coil-containing protein kinase (ROCK) isoforms, ROCK1 and ROCK2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows.
Core Data Presentation: this compound Binding Affinity
This compound is a potent, boronic acid-containing inhibitor of ROCK1 and ROCK2.[1] Quantitative analysis reveals a high affinity for both isoforms, with a slight preference for ROCK2. The inhibitory constants (IC50) and dissociation constants (Kd) are summarized in the table below.
| Parameter | ROCK1 | ROCK2 | Reference |
| IC50 | 1.22 nM | 0.51 nM | [2][3][4][5] |
| Kd | <2 nM | <2 nM | [2][4][5] |
Table 1: Summary of this compound in vitro binding affinities for ROCK1 and ROCK2.
Experimental Protocols
The determination of the binding affinity and inhibitory potential of compounds like this compound against ROCK1 and ROCK2 typically involves in vitro kinase assays. Below are detailed methodologies for common experimental approaches.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., S6 peptide)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitors)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo™)
-
384-well white plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer. A DMSO control is also prepared.
-
In a 384-well plate, add the diluted this compound or DMSO.
-
Add the ROCK1 or ROCK2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Terminate the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent (e.g., Kinase-Glo™ reagent).
-
Incubate for a further period as per the manufacturer's instructions (e.g., 10-40 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
The percentage of inhibition is calculated relative to the DMSO control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ELISA-Based Kinase Activity Assay
This method measures the phosphorylation of a substrate coated on a microplate.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Substrate-coated 96-well plates (e.g., MYPT1-coated plates)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitors)
-
Assay buffer
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader capable of absorbance detection
Procedure:
-
Pre-incubate the ROCK1 or ROCK2 enzyme with varying concentrations of this compound in the assay buffer.
-
Add ATP to the wells of the substrate-coated plate to initiate the phosphorylation reaction.
-
Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Wash the plate to remove the enzyme, inhibitor, and ATP.
-
Add the primary antibody against the phosphorylated substrate and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody, followed by another incubation.
-
After a final wash, add the TMB substrate and allow for color development.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
The degree of inhibition is determined by the reduction in absorbance compared to the control, and IC50 values are calculated.
Visualizations
ROCK Signaling Pathway
The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. Upon activation by GTP-bound RhoA, ROCKs phosphorylate a variety of substrates, leading to the regulation of cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor in a luminescence-based kinase assay.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
References
An In-Depth Technical Guide to HSD1590: A Potent ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSD1590 is a novel, potent, small molecule inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). Exhibiting low nanomolar efficacy, this compound has demonstrated significant potential in preclinical studies, particularly in the context of cancer cell migration and invasion. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Properties
This compound is a boronic acid-containing 3H-pyrazolo[4,3-f]quinoline derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2379279-96-4 | [1] |
| Molecular Formula | C₂₀H₁₈BN₃O₃ | [1] |
| Molecular Weight | 359.19 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)B(O)O)C2=NC3=C(C=C4C(=C3)NN=C4)C5=C2CCC5 | [1] |
| Appearance | Solid | [2] |
| Purity | >99.00% | [2] |
| Solubility | DMSO: 100 mg/mL (278.40 mM) | [3] |
| Storage | Store at -20°C | [2] |
Mechanism of Action: ROCK Inhibition
This compound is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms. The Rho-associated protein kinases are serine/threonine kinases that play a crucial role in the regulation of the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA.
The primary mechanism of action of this compound involves the competitive inhibition of the ATP-binding site of ROCK kinases. This prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways that control cellular contraction, motility, and adhesion.
Signaling Pathway
The RhoA/ROCK signaling pathway is a central regulator of cell morphology and migration. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC increases the ATPase activity of myosin II, leading to actin-myosin contractility and the formation of stress fibers and focal adhesions.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin phosphatase, further increasing the levels of phosphorylated MLC.
-
LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
By inhibiting ROCK, this compound effectively blocks these downstream events, resulting in decreased cell contractility and motility.
References
HSD1590 Boronic Acid ROCK Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HSD1590 is a novel and potent, boronic acid-containing, small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] With demonstrated high potency for both ROCK1 and ROCK2 isoforms, this compound presents a significant area of interest for research in oncology and other fields where ROCK signaling is implicated. This document provides a comprehensive technical overview of this compound, summarizing its biochemical activity, cellular effects, and the methodologies used for its characterization. It is intended to serve as a detailed resource for researchers and drug development professionals investigating the therapeutic potential of ROCK inhibition.
Introduction to ROCK Signaling
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and proliferation.[2] Upon activation by GTP-bound RhoA, ROCK phosphorylates a variety of downstream substrates. Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which together increase actomyosin contractility, and LIM kinases (LIMK), which inactivate cofilin to stabilize actin filaments.[2][3] Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, including cancer, making it an attractive target for therapeutic intervention.
Biochemical Profile of this compound
This compound has been identified as a highly potent inhibitor of both ROCK isoforms. Its boronic acid moiety is a key feature, contributing to its binding and inhibitory activity. The inhibitory activity and binding affinity of this compound have been quantified through in vitro assays, demonstrating its potent and specific interaction with ROCK1 and ROCK2.
Data Presentation
The following tables summarize the quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ROCK1 | 1.22 |
| ROCK2 | 0.51 |
Data sourced from multiple references citing Dayal N, et al. Eur J Med Chem. 2019.[1]
Table 2: Binding Affinity of this compound to ROCK Kinases
| Target | Dissociation Constant (Kd) |
| ROCK1 & ROCK2 | <2 nM |
Data sourced from multiple references citing Dayal N, et al. Eur J Med Chem. 2019.[1]
Cellular Activity of this compound
The potent inhibition of ROCK1 and ROCK2 by this compound translates to significant effects on cellular processes, particularly those dependent on cytoskeletal integrity and cell motility.
Effects on Cancer Cell Migration
In vitro studies have demonstrated that this compound effectively attenuates the migration of cancer cells. This is a direct consequence of its ability to inhibit ROCK-mediated cytoskeletal reorganization and cell contractility.
Cytotoxicity Profile
This compound has been reported to display low cytotoxicity in cancer cell lines. In MDA-MB-231 cells, treatment with this compound resulted in approximately 80% cell viability after 12 hours and 63% after 24 hours, indicating that its anti-migratory effects are not primarily due to cell death.[1]
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the characterization of this compound. Note: As the specific, detailed protocols from the primary literature are not publicly available, these represent standard, generalized methods for such assays.
In Vitro Kinase Inhibition Assay (Representative Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.
-
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes.
-
Kinase substrate (e.g., Long S6 Kinase Substrate Peptide).
-
ATP (Adenosine triphosphate).
-
This compound (serial dilutions).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the kinase, substrate, and this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (no inhibitor and no enzyme).
-
IC50 values are calculated using a non-linear regression analysis of the dose-response curve.
-
Cell Viability Assay (Representative Protocol)
-
Objective: To assess the cytotoxicity of this compound on a given cell line.
-
Materials:
-
MDA-MB-231 breast cancer cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (serial dilutions).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom plates.
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 12 and 24 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cell Migration Assay (Wound Healing/Scratch Assay - Representative Protocol)
-
Objective: To evaluate the effect of this compound on cancer cell migration.
-
Materials:
-
MDA-MB-231 cells.
-
Complete cell culture medium.
-
This compound at various concentrations.
-
6-well plates.
-
Pipette tips or a specialized wound-healing insert.
-
-
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12 and 24 hours) using a microscope.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition and compare the treated groups to the control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The ROCK Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
In Vivo Studies
As of the latest available public information, no specific in vivo efficacy or pharmacokinetic data for this compound has been published. For drug development purposes, subsequent in vivo studies would be essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as to establish its efficacy and safety in relevant animal models of human diseases, such as cancer xenograft models.
Conclusion
This compound is a potent, boronic acid-based inhibitor of ROCK1 and ROCK2 with significant anti-migratory effects in cancer cells and low cytotoxicity. Its high in vitro potency makes it a valuable tool for studying the roles of ROCK signaling in various biological processes and a promising lead compound for the development of novel therapeutics. Further in vivo studies are required to fully elucidate its therapeutic potential.
References
HSD1590: An In-Depth In Vitro Characterization for Drug Discovery Professionals
An exploration of the potent and selective Rho-associated kinase (ROCK) inhibitor, HSD1590, detailing its enzymatic activity, cellular effects, and underlying signaling pathways. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the fields of oncology and cell motility.
This compound is a novel, boronic acid-containing compound that has demonstrated significant promise as a highly potent inhibitor of Rho-associated kinases (ROCK1 and ROCK2).[1] These serine/threonine kinases are crucial regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, and proliferation. The aberrant activity of ROCK signaling has been linked to the progression of various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a detailed overview of the in vitro characterization of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of its mechanism of action.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through a series of enzymatic and cell-based assays. The data, summarized below, highlights the compound's sub-nanomolar potency against ROCK isoforms and its significant impact on cancer cell migration with minimal cytotoxicity.
Table 1: Enzymatic Inhibition and Binding Affinity of this compound
| Target | Parameter | Value (nM) |
| ROCK1 | IC50 | 1.22[1][2][3][4] |
| ROCK2 | IC50 | 0.51[1][2][3][4] |
| ROCK (isoform not specified) | Kd | < 2[1][2][5] |
Table 2: Cellular Activity of this compound in MDA-MB-231 Human Breast Cancer Cells
| Assay | Concentration (µM) | Time Point (hours) | Observed Effect |
| Cell Migration | 0.5 - 1 | 24 | Significant attenuation of cell migration[1][2] |
| Cytotoxicity (Cell Viability) | up to 10 | 12 | ~80% viability[2][5] |
| Cytotoxicity (Cell Viability) | up to 10 | 24 | ~63% viability[2][5] |
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above. These protocols are based on established techniques for characterizing enzyme inhibitors and their effects on cultured cells.
Enzyme Inhibition Assay (ROCK1/ROCK2)
A standard in vitro kinase assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.
-
Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the reaction.
-
Procedure:
-
Recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from Myosin Phosphatase Target Subunit 1, MYPT1) and ATP in a buffered solution.
-
This compound is added to the reaction mixture at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
A kinase detection reagent is added to stop the reaction and measure the amount of remaining ATP.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Migration Assay (Boyden Chamber Assay)
The effect of this compound on the migratory capacity of cancer cells is assessed using a transwell or Boyden chamber assay with MDA-MB-231 cells.
-
Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Procedure:
-
MDA-MB-231 cells are serum-starved for several hours.
-
The lower chamber of the transwell plate is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
A cell suspension, containing a known number of cells and the desired concentration of this compound or vehicle control, is added to the upper chamber (the insert with the porous membrane).
-
The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
The stained cells are visualized and counted under a microscope. The extent of migration is quantified by comparing the number of migrated cells in the this compound-treated wells to the control wells.
-
Cytotoxicity Assay (MTT Assay)
To determine the cytotoxic effects of this compound, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed on MDA-MB-231 cells.
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
MDA-MB-231 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control and incubated for specific durations (e.g., 12 and 24 hours).
-
Following the incubation period, the MTT reagent is added to each well and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow of the in vitro characterization process.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cell Migration Assays Using a Hypothetical Compound (Compound X)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cell migration is a fundamental biological process involved in various physiological and pathological events, including embryonic development, tissue repair, immune responses, and cancer metastasis.[1][2][3] The ability to modulate cell migration is of significant interest in drug discovery and development. These application notes provide detailed protocols for assessing the effect of a hypothetical test compound, herein referred to as "Compound X," on cell migration using two widely accepted in vitro methods: the Wound Healing (Scratch) Assay and the Boyden Chamber (Transwell) Assay.[4]
Data Presentation
The quantitative data generated from these assays can be effectively summarized to compare the effects of Compound X at various concentrations.
Table 1: Wound Healing (Scratch) Assay Data Summary
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Migration Rate (µm/h) |
| Vehicle Control | 0 | 25.4 ± 3.1 | 10.6 ± 1.3 |
| Compound X | 1 | 18.2 ± 2.5 | 7.6 ± 1.0 |
| Compound X | 10 | 8.7 ± 1.9 | 3.6 ± 0.8 |
| Compound X | 50 | 3.1 ± 1.2 | 1.3 ± 0.5 |
| Positive Control (e.g., Cytochalasin D) | 1 | 2.5 ± 0.9 | 1.0 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Boyden Chamber (Transwell) Assay Data Summary
| Treatment Group | Concentration (µM) | Migrated Cells (per field) | % Inhibition of Migration |
| Vehicle Control | 0 | 152 ± 18 | 0 |
| Compound X | 1 | 115 ± 15 | 24.3 |
| Compound X | 10 | 68 ± 11 | 55.3 |
| Compound X | 50 | 23 ± 7 | 84.9 |
| Positive Control (e.g., Wortmannin) | 0.1 | 31 ± 9 | 79.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and cost-effective method to study collective cell migration.[5] It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[5][6]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
Sterile tissue culture plates (e.g., 12-well or 24-well)[5][7]
-
Sterile p200 pipette tips or a scratch-making tool[7]
-
Phosphate-Buffered Saline (PBS)[5]
-
Compound X stock solution
-
Microscope with a camera for imaging
Protocol:
-
Cell Seeding:
-
Creating the Scratch:
-
Treatment with Compound X:
-
Prepare different concentrations of Compound X in a serum-free or low-serum medium. The use of low-serum media minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Add the prepared media with Compound X (and vehicle control) to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratch in each well at 0 hours. Mark the specific locations on the plate to ensure the same fields are imaged over time.[7]
-
Incubate the plate and capture images at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control group is nearly closed.[7]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
The migration rate can also be determined by measuring the change in the width of the scratch over time.
-
Boyden Chamber (Transwell) Assay
The Boyden chamber assay, or transwell assay, is used to assess the chemotactic response of cells towards a chemoattractant.[4] Cells migrate through a porous membrane from an upper chamber to a lower chamber containing a chemoattractant.
Materials:
-
Cell line of interest
-
Boyden chamber inserts (e.g., 8 µm pore size, suitable for most epithelial and fibroblast cells)[8] and companion plates (e.g., 24-well).
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Compound X stock solution
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope for imaging and cell counting
Protocol:
-
Cell Preparation:
-
Culture cells to sub-confluence.
-
Serum-starve the cells for 12-24 hours before the assay to enhance their migratory response to the chemoattractant.[8]
-
Trypsinize and resuspend the cells in a serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
-
Assay Setup:
-
Add a chemoattractant (e.g., complete medium with 10% FBS) to the lower wells of the companion plate.
-
Place the transwell inserts into the wells.
-
In separate tubes, mix the cell suspension with the desired concentrations of Compound X (and vehicle control).
-
Add the cell suspension containing the treatments to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for a period that allows for measurable migration (e.g., 6-24 hours, to be optimized for the specific cell type).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable dye, such as Crystal Violet.[9]
-
-
Cell Counting and Analysis:
-
After staining, allow the inserts to dry.
-
Image several random fields of the lower surface of the membrane using a microscope.
-
Count the number of migrated cells per field.
-
Calculate the average number of migrated cells for each treatment condition and compare it to the vehicle control to determine the percentage of inhibition.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflows for the Wound Healing and Boyden Chamber assays.
Signaling Pathway Diagram
A common signaling pathway involved in cell migration is the PI3K/AKT pathway, which can be modulated by various compounds.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by Compound X.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Quantification of cell migration: metrics selection to model application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HSD1590 in 3D Spheroid Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell invasion is a critical step in tumor metastasis, the primary cause of cancer-related mortality. Three-dimensional (3D) spheroid models more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D cell cultures, making them ideal for studying cancer cell invasion and evaluating the efficacy of anti-invasive therapeutic agents.[1][2][3][4][5][6] This document provides detailed protocols for utilizing a 3D spheroid invasion assay to assess the inhibitory effects of HSD1590, a novel anti-cancer compound.
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and invasion. By targeting this pathway, this compound is hypothesized to block the degradation of the extracellular matrix (ECM) and subsequent invasion of cancer cells from the primary tumor mass.
Experimental Protocols
This section details the methodology for conducting a 3D spheroid invasion assay to evaluate the effect of this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., U-87 MG glioblastoma, HT-1080 fibrosarcoma)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-Low Attachment (ULA) 96-well round-bottom plates
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Part 1: Generation of Tumor Spheroids
-
Cell Preparation : Culture cancer cells to ~70-80% confluency. Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge to pellet the cells.[1]
-
Cell Seeding : Resuspend the cell pellet in complete culture medium to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL. The optimal seeding density should be determined for each cell line to achieve spheroids of 300-500 µm in diameter after 72 hours.[7]
-
Spheroid Formation : Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.[8] Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[8]
-
Incubation : Incubate the plate at 37°C with 5% CO2 for 72 hours to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.[1]
Part 2: 3D Spheroid Invasion Assay
-
Preparation of Invasion Matrix : Thaw the basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.[1] Keep all reagents and pipette tips that will come in contact with the matrix on ice to prevent premature polymerization.[8]
-
Preparation of this compound Treatment : Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Embedding Spheroids : Carefully remove 50 µL of the culture medium from each well without disturbing the spheroids. Gently add 50 µL of the cold basement membrane matrix to each well.[9]
-
Matrix Polymerization : Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids at the bottom of the matrix. Transfer the plate to a 37°C incubator for 30-60 minutes to allow the matrix to polymerize.[1][8]
-
Addition of Treatment : After polymerization, carefully add 100 µL of the 2x this compound dilutions or vehicle control to the top of the matrix in each well.
-
Incubation and Imaging : Incubate the plate at 37°C with 5% CO2. Acquire images of the spheroids at designated time points (e.g., 0, 24, 48, and 72 hours) using an inverted microscope.[1]
Part 3: Data Acquisition and Analysis
-
Image Acquisition : Capture brightfield or phase-contrast images of the spheroids at each time point.
-
Quantification of Invasion : The extent of invasion can be quantified by measuring the total area of the spheroid and the invading cells at each time point using image analysis software like ImageJ.[1] The area of invasion is calculated by subtracting the area of the spheroid core at time 0 from the total area at subsequent time points.
-
Data Presentation : The data can be presented as the fold change in invasion area relative to the vehicle control.
Data Presentation
The following tables represent hypothetical data from a 3D spheroid invasion assay with U-87 MG glioblastoma cells treated with this compound.
Table 1: Effect of this compound on U-87 MG Spheroid Invasion Area
| Treatment | Concentration (µM) | Mean Invasion Area (µm²) ± SD (48h) | % Inhibition of Invasion |
| Vehicle (DMSO) | 0.1% | 150,000 ± 12,000 | 0% |
| This compound | 1 | 112,500 ± 9,500 | 25% |
| This compound | 5 | 60,000 ± 5,200 | 60% |
| This compound | 10 | 22,500 ± 3,100 | 85% |
Table 2: Time-Dependent Inhibition of U-87 MG Spheroid Invasion by 10 µM this compound
| Time (hours) | Mean Invasion Area (µm²) ± SD (Vehicle) | Mean Invasion Area (µm²) ± SD (this compound) | % Inhibition |
| 0 | 50,000 ± 4,500 | 50,100 ± 4,600 | - |
| 24 | 95,000 ± 8,000 | 62,500 ± 5,500 | 34.2% |
| 48 | 150,000 ± 12,000 | 75,000 ± 6,800 | 50.0% |
| 72 | 210,000 ± 18,000 | 84,000 ± 7,900 | 60.0% |
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Workflow for the 3D spheroid invasion assay.
References
- 1. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. sartorius.com.cn [sartorius.com.cn]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-gastric cancer activity in three-dimensional tumor spheroids of bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
- 9. youtube.com [youtube.com]
Application Notes: HSD1590 for Inhibition of Cancer Cell Invasion
References
- 1. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Rho-associated protein kinase (ROCK) inhibits the contractility and invasion potential of cancer stem like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HSD1590 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids are three-dimensional (3D) cell culture systems derived from stem cells that self-organize to recapitulate the architecture and function of native organs.[1][2][3] These models are increasingly utilized in developmental biology, disease modeling, and drug discovery due to their physiological relevance compared to traditional 2D cell cultures.[1][4][5] A key advantage of organoid systems is the ability to investigate the impact of specific signaling pathways on tissue development and homeostasis.[6][7][8]
This document provides detailed application notes and protocols for the use of HSD1590, a potent and selective small molecule inhibitor of the Wnt signaling pathway, in organoid culture systems. The Wnt pathway is a critical regulator of intestinal stem cell maintenance and differentiation, making it a key target for research in gastrointestinal development and disease, including colorectal cancer.[7][8][9][10] These guidelines will enable researchers to effectively utilize this compound to modulate Wnt signaling in their organoid models.
Mechanism of Action: this compound as a Wnt Signaling Inhibitor
This compound is a novel small molecule designed to specifically inhibit the Wnt signaling pathway. The canonical Wnt pathway plays a crucial role in regulating cell fate, proliferation, and differentiation in various tissues. In intestinal organoids, active Wnt signaling is essential for maintaining the stem cell population located in the crypt-like domains.[7][8] Inhibition of this pathway is expected to lead to the differentiation of stem cells into the various cell lineages of the intestinal epithelium and a reduction in organoid growth.
Canonical Wnt Signaling Pathway
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The following table summarizes representative data on the effects of Wnt pathway inhibition on intestinal organoid cultures. This data is analogous to the expected outcomes when treating organoids with this compound.
| Parameter | Control (DMSO) | Wnt Inhibitor (e.g., this compound) | Fold Change | Reference |
| Organoid Formation Efficiency (%) | 85 ± 5 | 15 ± 3 | -5.7 | [7] |
| Average Organoid Diameter (µm) after 7 days | 450 ± 50 | 100 ± 20 | -4.5 | [7] |
| Lgr5 (Stem Cell Marker) mRNA Expression (Relative to GAPDH) | 1.0 ± 0.1 | 0.2 ± 0.05 | -5.0 | [8] |
| KRT20 (Differentiation Marker) mRNA Expression (Relative to GAPDH) | 1.0 ± 0.2 | 4.5 ± 0.7 | +4.5 | [6] |
| Cell Proliferation (% Ki67 positive cells) | 60 ± 8 | 10 ± 4 | -6.0 | [7] |
Experimental Protocols
Protocol 1: Establishment and Culture of Human Intestinal Organoids
This protocol is adapted from established methods for culturing human intestinal organoids.
Materials:
-
Human intestinal crypts (isolated from biopsy tissue)
-
Basement Membrane Matrix (e.g., Matrigel)
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
N-2 Supplement
-
B-27 Supplement
-
N-Acetylcysteine
-
Human EGF
-
Human Noggin
-
Human R-spondin1
-
Y-27632 (ROCK inhibitor)
-
Culture plates (24-well)
Procedure:
-
Isolation of Intestinal Crypts: Isolate crypts from fresh human intestinal tissue biopsies using standard chelating agent-based dissociation methods.
-
Embedding Crypts in Basement Membrane Matrix:
-
Resuspend the isolated crypt pellet in a basement membrane matrix at a density of approximately 500 crypts per 50 µL of matrix.
-
Pipette 50 µL droplets of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to allow the matrix to polymerize.
-
-
Organoid Culture:
-
Overlay each matrix dome with 500 µL of complete human intestinal organoid medium (Advanced DMEM/F12 supplemented with Penicillin-Streptomycin, GlutaMAX, HEPES, N-2, B-27, N-Acetylcysteine, EGF, Noggin, and R-spondin1).
-
For the first 48 hours, supplement the medium with Y-27632 to prevent anoikis.
-
Incubate at 37°C, 5% CO2.
-
Replace the medium every 2-3 days.
-
-
Organoid Passaging:
-
Passage organoids every 7-10 days.
-
Mechanically disrupt the organoids and the matrix dome.
-
Centrifuge to pellet the organoid fragments.
-
Resuspend the fragments in a fresh basement membrane matrix and re-plate as described in step 2.
-
Protocol 2: Treatment of Intestinal Organoids with this compound
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Complete human intestinal organoid medium
-
DMSO (vehicle control)
Procedure:
-
Prepare this compound Working Solutions:
-
Prepare a serial dilution of this compound in complete organoid medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Aspirate the old medium from the organoid cultures.
-
Add 500 µL of the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate at 37°C, 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Replace the medium with fresh this compound or vehicle control medium every 2 days for longer-term experiments.
-
-
Endpoint Analysis:
-
After the treatment period, organoids can be harvested for various downstream analyses, including:
-
Brightfield imaging: To assess morphology and size.
-
Viability assays: (e.g., CellTiter-Glo 3D).
-
RNA isolation: For qRT-PCR or RNA-sequencing.
-
Immunofluorescence staining: For protein expression and localization.
-
Histology: Paraffin embedding and sectioning.
-
-
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent analysis in organoids.
Troubleshooting and Considerations
-
Organoid Viability: High concentrations of this compound or prolonged treatment may lead to organoid death. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Variability: Organoid cultures can exhibit variability between wells and passages.[11] Ensure consistent seeding density and include a sufficient number of biological replicates.
-
Matrix Consistency: The basement membrane matrix is a critical component. Lot-to-lot variability can affect organoid growth.
-
Data Interpretation: Changes in organoid size and budding can be quantified using imaging software. Molecular analyses (qRT-PCR, immunofluorescence) are essential to confirm the inhibition of the Wnt pathway and observe changes in differentiation markers.
Conclusion
This compound provides a valuable tool for researchers to investigate the role of the Wnt signaling pathway in organoid development, homeostasis, and disease. The protocols and guidelines presented here offer a framework for incorporating this compound into organoid-based research, enabling detailed studies of Wnt-mediated biological processes in a physiologically relevant 3D context.
References
- 1. Applications of Organoids for Cancer Biology and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoids: A new window into disease, development and discovery | Harvard Stem Cell Institute (HSCI) [hsci.harvard.edu]
- 3. Tumor organoids: applications in cancer modeling and potentials in precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor organoids: A review of culture methods, applications in cancer research, precision medicine, and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for modulators of the cellular composition of gut epithelia via organoid models of intestinal stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. regenhealthsolutions.info [regenhealthsolutions.info]
- 9. Organoid-based modeling of intestinal development, regeneration, and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Generation of Organoids for Studying Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intestinal Organoid Culture
Note to the user: A specific protocol designated "HSD1590" for intestinal organoid culture was not found in publicly available scientific literature or resources. The following application notes and protocols are a comprehensive synthesis of established and widely cited methods for the successful culture of intestinal organoids, designed to meet the needs of researchers, scientists, and drug development professionals.
Introduction
Intestinal organoids are three-dimensional structures grown in vitro that replicate the key architectural and functional characteristics of the intestinal epithelium.[1][2][3] Derived from adult stem cells or pluripotent stem cells, these "mini-guts" provide a powerful model system for studying intestinal development, disease modeling, drug screening, and personalized medicine.[1][2][3] This document provides detailed protocols for the establishment, maintenance, expansion, and differentiation of human intestinal organoids based on methods developed by leading research institutions.
Data Presentation
Table 1: Composition of Human Intestinal Organoid Expansion Medium
| Component | Stock Concentration | Final Concentration | Purpose |
| Advanced DMEM/F12 | - | - | Basal Medium |
| B27 Supplement | 50X | 1X | Vitamin and cofactor supplement |
| N2 Supplement | 100X | 1X | Vitamin and cofactor supplement |
| HEPES | 1 M | 10 mM | Buffering agent |
| Penicillin/Streptomycin | 100X | 1X | Antibiotic |
| GlutaMAX | 100X | 1X | Stable glutamine source |
| N-Acetylcysteine | 100 mM | 1 mM | Antioxidant |
| Human EGF | 50 µg/mL | 50 ng/mL | Promotes proliferation (mitogen) |
| Noggin | 100 µg/mL | 100 ng/mL | Inhibits BMP signaling to prevent differentiation |
| R-spondin 1 | Conditioned Medium or 100 µg/mL | 10-20% or 500 ng/mL | Potentiates Wnt signaling for stem cell maintenance |
| Wnt3a | Conditioned Medium or 5 µg/mL | 25-50% or 100 ng/mL | Activates Wnt pathway for stem cell self-renewal |
| Y-27632 (ROCK inhibitor) | 10 mM | 10 µM | Prevents anoikis (apoptosis) after cell dissociation |
| SB431542 (TGF-β inhibitor) | 10 mM | 10 µM | Enhances organoid formation and growth |
Note: The use of conditioned media for Wnt3a and R-spondin 1 is a cost-effective option, though it may introduce batch-to-batch variability.[1] Recombinant proteins offer higher consistency.
Table 2: Key Parameters for Intestinal Organoid Culture Procedures
| Parameter | Value | Protocol Step |
| Tissue Digestion Time | 30 - 45 minutes | Establishment |
| Digestion Temperature | 37°C | Establishment |
| Centrifugation Speed | 450 x g | Establishment, Passaging, Cryopreservation |
| Centrifugation Time | 5 minutes | Establishment, Passaging, Cryopreservation |
| BME Dome Volume (24-well plate) | 50 µL | Establishment, Passaging |
| Media Volume (24-well plate) | 500 µL | Establishment, Passaging, Differentiation |
| Passaging Split Ratio | 1:2 to 1:6 | Passaging |
| Passaging Frequency | Every 7 - 10 days | Passaging |
| Differentiation Duration | 5 - 7 days | Differentiation |
Experimental Protocols
Protocol 1: Establishment of Human Intestinal Organoids from Fresh Biopsies
This protocol describes the isolation of intestinal crypts from fresh human intestinal tissue and their subsequent embedding in a basement membrane extract (BME) to initiate organoid growth.[1][4]
Materials:
-
Fresh human small intestine or colon biopsy tissue
-
Advanced DMEM/F12 with Primocin
-
Digestion Medium: Advanced DMEM/F12 with Collagenase Type II and Y-27632
-
Basement Membrane Extract (BME), growth factor reduced
-
Expansion Medium (see Table 1)
-
Sterile PBS (Ca/Mg free)
-
70 µm cell strainer
-
24-well tissue culture plates
Procedure:
-
Collect tissue biopsies in a 50 mL tube containing cold Advanced DMEM/F12 with Primocin and keep on ice.[1]
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mince the tissue into ~1 mm³ pieces using sterile scalpels.[1]
-
Transfer the minced tissue to a 15 mL tube with 5 mL of pre-warmed Digestion Medium.
-
Incubate on an orbital shaker at 37°C for 30-45 minutes, or until the solution becomes turbid, indicating tissue dissociation.[1][4]
-
Pass the digested tissue suspension through a 70 µm cell strainer into a fresh 50 mL tube.
-
Centrifuge the filtrate at 450 x g for 5 minutes at 4°C.[4]
-
Aspirate the supernatant and wash the pellet with 10 mL of cold Advanced DMEM/F12. Repeat the centrifugation and wash steps twice more.
-
Resuspend the final pellet of isolated crypts in an appropriate volume of BME on ice.
-
Plate 50 µL domes of the BME-crypt suspension into the center of pre-warmed 24-well plate wells.[1]
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.[1]
-
Carefully add 500 µL of pre-warmed Expansion Medium supplemented with Y-27632 to each well.[1]
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should become visible within a few days and will be ready for their first passage in 7-10 days.
Protocol 2: Passaging and Expansion of Human Intestinal Organoids
Organoids are passaged to expand the culture and prevent overcrowding and the accumulation of dead cells within the lumen.[1][5]
Materials:
-
Established intestinal organoid cultures
-
Cold Advanced DMEM/F12
-
Basement Membrane Extract (BME)
-
Expansion Medium
-
15 mL conical tubes
-
P1000 pipette tips
-
24-well tissue culture plates
Procedure:
-
Aspirate the medium from the wells containing mature organoids.
-
Add 1 mL of cold Advanced DMEM/F12 to each well and use a P1000 pipette to mechanically disrupt the BME domes and release the organoids.[1]
-
Transfer the organoid suspension to a 15 mL conical tube.
-
Centrifuge at 450 x g for 5 minutes at 4°C.[4] Aspirate the supernatant.
-
Resuspend the organoid pellet in 1 mL of cold Advanced DMEM/F12.
-
Mechanically dissociate the organoids by pipetting up and down approximately 100 times with a P200 pipette to break them into smaller fragments.
-
Centrifuge the fragments at 450 x g for 5 minutes at 4°C. Aspirate the supernatant.
-
Resuspend the fragmented organoid pellet in the desired volume of BME for plating at the desired split ratio (e.g., 1:3).
-
Plate 50 µL domes into a pre-warmed 24-well plate.
-
Polymerize the BME at 37°C for 15-20 minutes.
-
Add 500 µL of pre-warmed Expansion Medium to each well and return to the incubator.
Protocol 3: Cryopreservation and Thawing of Human Intestinal Organoids
Cryopreservation allows for long-term storage and banking of organoid lines.[1][6]
Materials:
-
Mature intestinal organoid cultures
-
Cryopreservation Medium (e.g., Recovery™ Cell Culture Freezing Medium or a mixture of Expansion Medium with 10% DMSO)
-
Cold Advanced DMEM/F12
-
Cryovials
Procedure for Freezing:
-
Harvest organoids as described in steps 1-4 of the passaging protocol.
-
Resuspend the organoid pellet in 1 mL of ice-cold Cryopreservation Medium per well of a 12-well plate.
-
Transfer 1 mL of the suspension to each labeled cryovial.
-
Place the cryovials in a controlled-rate freezing container and store them at -80°C for 24 hours.
-
Transfer the vials to liquid nitrogen for long-term storage.
Procedure for Thawing:
-
Warm a 37°C water bath.
-
Quickly thaw a cryovial of organoids by swirling it in the water bath until a small ice crystal remains.
-
Transfer the contents to a 15 mL conical tube and slowly add 9 mL of Advanced DMEM/F12.
-
Centrifuge at 450 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the pellet in BME.
-
Plate and culture as described in the establishment protocol.
Visualizations
Experimental Workflow
Caption: Workflow for the establishment, maintenance, and application of intestinal organoids.
Key Signaling Pathways in Organoid Culture
Caption: Key signaling pathways regulating intestinal organoid self-renewal and differentiation.
References
Application Notes and Protocols for Studying Metastatic Potential with HSD1590
For researchers, scientists, and drug development professionals investigating the complex processes of cancer metastasis, the small molecule HSD1590 presents a valuable tool for dissecting the underlying molecular mechanisms. This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), key regulators of cell motility and invasion. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying metastatic potential.
Introduction to this compound
This compound is a novel and potent inhibitor of both ROCK1 and ROCK2 isoforms, with low nanomolar efficacy.[1] The compound has demonstrated the ability to attenuate cancer cell migration, making it a significant asset for in vitro and in vivo studies aimed at understanding and targeting the metastatic cascade.[1] Its low cytotoxicity at effective concentrations allows for the specific investigation of ROCK signaling in cell migration and invasion without confounding effects from cell death.[1]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2379279-96-4 |
| Molecular Formula | C₂₀H₁₈BN₃O₃ |
| Molecular Weight | 359.19 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action: The ROCK Signaling Pathway
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[2][3] The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, cell-matrix adhesions, and cell contractility, all of which are fundamental processes in cancer cell migration and invasion.[4][5]
Overexpression and hyperactivation of the ROCK pathway are frequently observed in various cancers and are associated with increased metastatic potential and poor prognosis.[6][7] ROCK activation leads to the phosphorylation of several downstream substrates that promote cell motility. This compound exerts its anti-metastatic potential by inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of these key substrates.
// Nodes Extracellular_Signals [label="Extracellular Signals\n(e.g., LPA, S1P, Growth Factors)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR_RTK [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoGEFs [label="RhoGEFs", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA_GDP [label="RhoA-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RhoA_GTP [label="RhoA-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK1 / ROCK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="Phosphorylated\nMyosin Light Chain (pMLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LIMK [label="LIM Kinase (LIMK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cofilin [label="Cofilin", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin_Polymerization [label="Actin Polymerization &\nStress Fiber Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Contraction [label="Cell Contraction &\nMotility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis\n(Migration & Invasion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extracellular_Signals -> GPCR_RTK [color="#5F6368"]; GPCR_RTK -> RhoGEFs [color="#5F6368"]; RhoGEFs -> RhoA_GDP [label=" GDP\n GTP", dir=none, color="#5F6368"]; RhoA_GDP -> RhoA_GTP [label="Activates", color="#34A853"]; RhoA_GTP -> ROCK [label="Activates", color="#34A853"]; this compound -> ROCK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; ROCK -> MLCP [label="Inhibits", color="#EA4335", arrowhead=tee]; ROCK -> pMLC [label="Phosphorylates", color="#34A853"]; ROCK -> LIMK [label="Phosphorylates", color="#34A853"]; MLCP -> pMLC [label="Dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; LIMK -> Cofilin [label="Inhibits", color="#EA4335", arrowhead=tee]; pMLC -> Cell_Contraction [color="#5F6368"]; Cofilin -> Actin_Polymerization [style=dashed, arrowhead=tee, label="Inhibits\nDepolymerization", color="#EA4335"]; Cell_Contraction -> Metastasis [color="#5F6368"]; Actin_Polymerization -> Metastasis [color="#5F6368"]; } end_dot Figure 1: Simplified ROCK signaling pathway in cancer metastasis.
Quantitative Data for this compound and other ROCK inhibitors
The following tables summarize the inhibitory activity of this compound and provide representative data on the effects of ROCK inhibitors on cancer cell migration and invasion.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| ROCK1 | 1.22 | [1] |
| ROCK2 | 0.51 | [1] |
Table 2: Representative Effects of ROCK Inhibitors on Cancer Cell Migration and Invasion
| Assay | Cell Line | ROCK Inhibitor | Concentration | Effect | Reference |
| Wound Healing | Human Prostate Cancer (PC3) | Fasudil | IC₅₀/4 | 47% reduction in wound healing rate | [8] |
| Human Prostate Cancer (DU145) | Fasudil | IC₅₀/4 | 53% reduction in wound healing rate | [8] | |
| Transwell Migration | Human Fibrosarcoma (HT1080) | Fasudil | 50 µM | ~50% inhibition of migration | [7] |
| Human Breast Cancer (MDA-MB-231) | Fasudil | 50 µM | ~50% inhibition of migration | [7] | |
| Human Periodontal Ligament Stem Cells | Y-27632 | 10 µM | ~106% increase in migrated cells/field | [9] | |
| Human Periodontal Ligament Stem Cells | Y-27632 | 20 µM | ~123% increase in migrated cells/field | [9] | |
| Transwell Invasion | Human Glioma Cells | Fasudil | 100 µM | ~75% reduction in invasion | [10] |
| Human Glioma Cells | Y-27632 | 500 µM | ~83% reduction in invasion | [10] |
Note: The data for Fasudil and Y-27632 are provided as representative examples of the effects of ROCK inhibitors. Researchers should perform their own dose-response experiments for this compound with their specific cell lines of interest.
Experimental Protocols
The following are detailed protocols for key in vitro assays to study the effect of this compound on metastatic potential.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic effects of this compound and to select non-toxic concentrations for migration and invasion assays.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in a multi-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Confluent_Monolayer [label="Grow to a confluent monolayer", fillcolor="#F1F3F4", fontcolor="#202124"]; Create_Scratch [label="Create a 'scratch' with a pipette tip", fillcolor="#FBBC05", fontcolor="#202124"]; Wash_Cells [label="Wash to remove debris", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Treatment [label="Add medium with this compound or vehicle control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image_T0 [label="Image the scratch at Time 0", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate for 12-24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Image_T_Final [label="Image the scratch at the final time point", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze wound closure", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Confluent_Monolayer; Confluent_Monolayer -> Create_Scratch; Create_Scratch -> Wash_Cells; Wash_Cells -> Add_Treatment; Add_Treatment -> Image_T0; Image_T0 -> Incubate; Incubate -> Image_T_Final; Image_T_Final -> Analyze; Analyze -> End; } end_dot Figure 2: Experimental workflow for the Wound Healing Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6- or 12-well plates
-
200 µL pipette tips
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Transwell Invasion Assay
This assay measures the ability of cells to invade through an extracellular matrix (ECM) barrier.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Coat_Insert [label="Coat Transwell insert with Matrigel", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed cells in serum-free medium with this compound\nin the upper chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Chemoattractant [label="Add medium with chemoattractant (e.g., FBS)\nto the lower chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate for 24-48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Remove_Non_Invaded [label="Remove non-invaded cells from the top of the insert", fillcolor="#FBBC05", fontcolor="#202124"]; Fix_And_Stain [label="Fix and stain invaded cells on the bottom of the insert", fillcolor="#F1F3F4", fontcolor="#202124"]; Image_And_Count [label="Image and count invaded cells", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Coat_Insert; Coat_Insert -> Seed_Cells; Seed_Cells -> Add_Chemoattractant; Add_Chemoattractant -> Incubate; Incubate -> Remove_Non_Invaded; Remove_Non_Invaded -> Fix_And_Stain; Fix_And_Stain -> Image_And_Count; Image_And_Count -> End; } end_dot Figure 3: Experimental workflow for the Transwell Invasion Assay.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Transwell inserts (8 µm pore size)
-
Matrigel (or other ECM components)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the coated Transwell inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours.
-
After incubation, remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol.
-
Stain the invaded cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Image multiple fields of the stained cells and count the number of invaded cells.
-
Quantify the results as the average number of invaded cells per field.
In Vivo Metastasis Models
To evaluate the effect of this compound on metastasis in a more physiologically relevant context, in vivo animal models are essential. Orthotopic injection of cancer cells into the corresponding organ (e.g., mammary fat pad for breast cancer) in immunocompromised mice is a commonly used model.[11][12][13]
General Protocol Outline:
-
Cell Culture and Preparation: Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) and harvest the cells for injection.
-
Orthotopic Injection: Anesthetize immunocompromised mice (e.g., NOD/SCID or NSG) and inject the cancer cells into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the growth of the primary tumor by caliper measurements. Also, monitor the body weight of the mice as an indicator of overall health.[14]
-
This compound Treatment: Once the primary tumors are established, begin treatment with this compound or vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection). The dosage and frequency will need to be determined in preliminary tolerability studies.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest the primary tumor and potential metastatic organs (e.g., lungs, liver, bones). Metastatic burden can be quantified by histological analysis (e.g., H&E staining) or by using luciferase-expressing cancer cells and bioluminescence imaging.
These application notes and protocols provide a framework for utilizing this compound as a tool to investigate the role of ROCK signaling in cancer metastasis. It is recommended that researchers optimize these protocols for their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Y-27632, a ROCK Inhibitor, Promoted Limbal Epithelial Cell Proliferation and Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [Effects of the Rho-kinase inhibitor fasudil on the invasion, migration, and apoptosis of human prostate cancer PC3 and DU145 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. A New Mouse Model for the Study of Human Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Mouse Model for the Study of Human Breast Cancer Metastasis | PLOS One [journals.plos.org]
- 13. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for HSD1590 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the effect of HSD1590 on cell viability, particularly in cancer cell lines. This compound is a potent boronic acid-containing Rho-associated kinase (ROCK) inhibitor, demonstrating low nanomolar binding to ROCK1 and ROCK2.[1][2] It has been shown to inhibit the migration of cancer cells and exhibits low cytotoxicity.[1][3]
Data Presentation
The following table summarizes the reported effects of this compound on the viability of MDA-MB-231 triple-negative breast cancer cells.
| Cell Line | Treatment Duration | This compound Concentration | Cell Viability (%) | Reference |
| MDA-MB-231 | 12 hours | Not Specified | ~80% | [1] |
| MDA-MB-231 | 24 hours | Not Specified | ~63% | [1] |
Experimental Protocol: this compound Cell Viability Assay using MTT
This protocol is based on a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[4][5] The quantity of formazan is directly proportional to the number of viable cells.[4]
Materials:
-
This compound compound
-
MDA-MB-231 cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 12, 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Mandatory Visualizations
Signaling Pathway of ROCK Inhibition
Caption: Simplified signaling pathway of ROCK inhibition by this compound.
Experimental Workflow for this compound Cell Viability Assay
Caption: Experimental workflow for the this compound cell viability MTT assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application Note: Sterile Filtration and Preparation of HSD1590 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSD1590 is a potent, boronic acid-containing inhibitor of Rho-associated kinase (ROCK) with IC50 values of 1.22 nM and 0.51 nM for ROCK1 and ROCK2, respectively[1]. As a key regulator of the cytoskeleton, ROCK is involved in various cellular processes, including cell migration, adhesion, and proliferation. Inhibition of the ROCK signaling pathway is a promising therapeutic strategy for various diseases, including cancer. This application note provides a detailed protocol for the sterile filtration and preparation of this compound for use in cell culture experiments, ensuring the integrity and sterility of the compound for reliable and reproducible results.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 359.19 g/mol | [1] |
| ROCK1 IC50 | 1.22 nM | [1] |
| ROCK2 IC50 | 0.51 nM | [1] |
| Solubility in DMSO | 100 mg/mL (278.40 mM) | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months | [1] |
Experimental Protocol: Sterile Filtration and Preparation of this compound
This protocol outlines the steps for preparing a sterile stock solution of this compound and subsequent working solutions for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile, low-protein binding syringe filters (0.22 µm pore size, e.g., PVDF or PES membrane)[2]
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
1. Preparation of this compound Stock Solution (e.g., 10 mM):
a. Inside a biological safety cabinet, weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.359 mg of this compound. b. Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired concentration (e.g., 1 mL for a 10 mM solution). c. Vortex the solution thoroughly until the this compound is completely dissolved. If solubility issues arise, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period[1][3].
2. Sterile Filtration of this compound Stock Solution:
a. Draw the this compound stock solution into a sterile syringe. b. Securely attach a sterile 0.22 µm syringe filter to the syringe tip.[4][5] c. Carefully push the plunger to filter the solution into a sterile, labeled storage tube. d. Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles[1].
3. Preparation of Working Solutions in Cell Culture Medium:
a. Thaw an aliquot of the sterile this compound stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Prepare serial dilutions of the this compound stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. d. Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity[3]. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. e. Gently mix the working solutions by pipetting or inverting the tube. Do not vortex vigorously as this can cause foaming of the medium.
4. Vehicle Control:
a. It is crucial to include a vehicle control in all experiments. b. Prepare a control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation and sterile filtration of this compound.
ROCK Signaling Pathway and Point of Inhibition by this compound
References
Application Notes and Protocols: Investigating HSD1590 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HSD1590 is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] As a key regulator of the actin cytoskeleton, ROCK signaling is implicated in a multitude of cancer-related processes, including cell adhesion, migration, invasion, and proliferation. Inhibition of ROCK has emerged as a promising therapeutic strategy to counteract tumor progression and metastasis.[3] While preclinical data on this compound as a monotherapy have demonstrated its potential, its efficacy in combination with other established cancer therapies remains an area of active investigation.
These application notes provide a framework for exploring the synergistic potential of this compound with other cancer treatment modalities. The following sections outline the scientific rationale for such combinations, present hypothetical quantitative data, and provide detailed protocols for preclinical evaluation.
Scientific Rationale for Combination Therapies
The multifaceted role of ROCK signaling in the tumor microenvironment provides a strong basis for combining this compound with other anti-cancer agents.
-
Combination with Chemotherapy: Many chemotherapeutic agents induce cancer cell death but can also trigger pro-survival signaling pathways. ROCK signaling has been implicated in chemoresistance. By inhibiting ROCK, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially allowing for lower effective doses and reduced toxicity.
-
Combination with Immune Checkpoint Inhibitors: The tumor microenvironment is often characterized by a dense extracellular matrix that can impede the infiltration and function of immune cells. ROCK inhibitors can modulate the stiffness of the tumor stroma, thereby enhancing the trafficking and activity of T cells. Combining this compound with immune checkpoint inhibitors could therefore potentiate anti-tumor immunity.[4]
-
Combination with Targeted Therapies: Targeted therapies are designed to inhibit specific oncogenic drivers. However, tumors can develop resistance through the activation of alternative signaling pathways. ROCK signaling can contribute to this adaptive resistance. The addition of this compound to targeted therapy regimens may help to overcome or delay the onset of resistance.
Hypothetical Preclinical Data Summary
The following tables present hypothetical data from preclinical studies evaluating this compound in combination with standard-of-care cancer therapies. These tables are intended to serve as a template for data presentation in future studies.
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapy in MDA-MB-231 Breast Cancer Cells
| Treatment Group | This compound (nM) | Doxorubicin (nM) | Combination Index (CI)* |
| 1 | 10 | 50 | 0.8 (Synergism) |
| 2 | 10 | 100 | 0.7 (Synergism) |
| 3 | 20 | 50 | 0.6 (Strong Synergism) |
| 4 | 20 | 100 | 0.5 (Strong Synergism) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Antibody in a Syngeneic Mouse Model of Melanoma (B16-F10)
| Treatment Group | This compound (mg/kg) | Anti-PD-1 (mg/kg) | Tumor Growth Inhibition (%) | Complete Responses (%) |
| Vehicle Control | - | - | 0 | 0 |
| This compound | 25 | - | 30 | 0 |
| Anti-PD-1 | - | 10 | 45 | 10 |
| This compound + Anti-PD-1 | 25 | 10 | 85 | 40 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the combinatorial efficacy of this compound.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent and to quantify synergistic interactions.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software for synergy analysis
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a constant ratio.
-
Replace the culture medium with medium containing the drug dilutions. Include vehicle-treated wells as a control.
-
Incubate the plates for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use CompuSyn software to determine the Combination Index (CI) and generate isobolograms to assess synergy.
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice and B16-F10 melanoma cells)
-
This compound formulated for in vivo administration
-
Anti-PD-1 antibody
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously implant B16-F10 cells into the flank of C57BL/6 mice.
-
Monitor tumor growth until tumors reach an average volume of 100 mm³.
-
Randomize mice into four treatment groups: Vehicle control, this compound alone, Anti-PD-1 alone, and this compound + Anti-PD-1.
-
Administer treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, Anti-PD-1 twice weekly by intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
Calculate tumor growth inhibition for each treatment group relative to the vehicle control.
Signaling Pathway Visualization
The synergistic potential of this compound in combination therapies can be attributed to its modulation of key signaling pathways within the cancer cell and the tumor microenvironment.
Conclusion
The unique mechanism of action of this compound as a ROCK inhibitor presents a compelling rationale for its evaluation in combination with various cancer therapies. The protocols and frameworks provided in these application notes are intended to guide researchers in the preclinical assessment of this compound's synergistic potential. Further investigations are warranted to translate these preclinical hypotheses into clinical applications for the benefit of cancer patients.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Hyperprogressive Disease in Cancers Treated With Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HSD1590 Working Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro working concentration of HSD1590, a potent Rho-associated kinase (ROCK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a boronic acid-containing, potent and selective inhibitor of Rho-associated kinases, ROCK1 and ROCK2.[1][2] These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting ROCK, this compound can modulate these cellular functions.
Q2: What are the reported IC50 values for this compound?
This compound has been shown to inhibit ROCK1 and ROCK2 with high potency. The reported half-maximal inhibitory concentrations (IC50) are:
Q3: What is a good starting concentration for my in vitro experiments with this compound?
For cell-based assays, a good starting point is to test a concentration range from 0.1 µM to 10 µM. Based on available data, this compound has been shown to effectively inhibit cancer cell migration at concentrations between 0.5 µM and 1 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Is this compound cytotoxic to cells?
This compound has been reported to display low cytotoxicity.[1][2] In MDA-MB-231 cells, treatment with this compound resulted in approximately 80% cell viability after 12 hours and 63% after 24 hours.[2] However, it is crucial to assess cytotoxicity in your specific cell line at the desired concentrations and time points using a standard cell viability assay.
Q5: How should I prepare and store this compound?
As this compound is a boronic acid-containing compound, it may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically less than 0.1%) to avoid solvent-induced toxicity.[3] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered when optimizing the working concentration of this compound in vitro.
Issue 1: No or low inhibitory effect observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and assay.
-
-
Possible Cause 2: Compound Instability or Degradation.
-
Solution: Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that your cell line expresses ROCK1 and ROCK2 and that the ROCK signaling pathway is active and relevant to the biological process you are studying.
-
Issue 2: High cell toxicity observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment to determine the highest non-toxic concentration. A shorter incubation time may also reduce toxicity.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%).[3]
-
-
Possible Cause 3: Off-target effects.
-
Solution: While this compound is a potent ROCK inhibitor, high concentrations may lead to off-target effects. Correlate your findings with the known downstream effects of ROCK inhibition.
-
Issue 3: Compound precipitation in cell culture medium.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: Prepare a higher concentration stock solution in DMSO and use a smaller volume to make the final working solution. Ensure thorough mixing when diluting the stock solution into the aqueous medium. Pre-warming the medium may help in some cases.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a comparison with other commonly used ROCK inhibitors.
| Compound | Target(s) | IC50 / Ki | Recommended In Vitro Working Concentration | Cell Line(s) | Assay Type | Reference(s) |
| This compound | ROCK1 | 1.22 nM (IC50) | 0.5 - 10 µM | MDA-MB-231 | Migration, Viability | [1][2] |
| ROCK2 | 0.51 nM (IC50) | |||||
| Y-27632 | ROCK1, ROCK2 | ROCK1: 220 nM (Ki), ROCK2: 300 nM (Ki) | 10 - 50 µM | Various | Stem Cell Culture, Migration | [3][4] |
| Fasudil | ROCK2 | 1.9 µM (IC50) | 10 - 100 µM | Various | Proliferation, Chemotaxis | [5][6] |
| Netarsudil | ROCK | Not specified | 0.3 µM (active metabolite) | Human Ocular Tissue | Outflow ease | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol provides a general method for assessing cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh complete culture medium containing the desired concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is an indicator of cell migration.
Visualizations
Signaling Pathway
Caption: this compound inhibits ROCK, impacting downstream pathways.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
HSD1590 Technical Support Center: Troubleshooting High-Concentration Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cytotoxicity of HSD1590, a potent Rho-associated kinase (ROCK) inhibitor, particularly at high concentrations. This resource is intended to assist researchers in designing, executing, and interpreting their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
A1: this compound is generally characterized as having low cytotoxicity, even at high concentrations. For instance, in MDA-MB-231 triple-negative breast cancer cells, treatment with this compound resulted in approximately 80% cell viability after 12 hours and 63% after 24 hours. It has also been reported to be less cytotoxic than the related ROCK inhibitor, netarsudil. However, as with any compound, off-target effects or exaggerated on-target effects at very high concentrations could potentially lead to increased cytotoxicity. The cytotoxic response can also be cell-line dependent.
Q2: What are the typical signs of cytotoxicity I should look for in my cell cultures treated with this compound?
A2: Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding, detachment from the culture surface, membrane blebbing), a reduction in cell density compared to control wells, and the presence of cellular debris from lysed cells. For quantitative assessment, standardized cytotoxicity assays are recommended.
Q3: I am observing higher-than-expected cytotoxicity with this compound in my experiments. What could be the issue?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Compound Stability and Handling: Ensure that your stock solution of this compound is properly prepared and stored to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the solvent at the same final concentration used for this compound) in your experiments to assess solvent-related toxicity.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to ROCK inhibitors. It is possible that your specific cell line is more susceptible to the effects of this compound.
-
Assay-Specific Artifacts: The type of cytotoxicity assay used can sometimes lead to misleading results. For example, compounds that interfere with cellular metabolism can affect the readout of metabolic assays like the MTT or resazurin assay. Consider using a secondary assay based on a different principle (e.g., a membrane integrity assay) to confirm your findings.
-
High Concentration Effects: While generally exhibiting low cytotoxicity, very high concentrations of this compound may induce off-target effects or overwhelm cellular processes, leading to cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity observed at all tested concentrations. | 1. Error in compound concentration calculation. 2. Contamination of cell culture or reagents. 3. High sensitivity of the cell line. | 1. Double-check all calculations for dilutions. 2. Use fresh reagents and test for mycoplasma contamination. 3. Perform a dose-response curve with a wider range of concentrations, including very low ones, to determine the IC50. |
| Inconsistent results between replicate experiments. | 1. Uneven cell seeding. 2. Variability in compound addition. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Discrepancy between visual inspection and assay results. | 1. Assay interference. 2. Delayed cytotoxic effect. | 1. Test for compound interference with the assay reagents in a cell-free system. 2. Increase the incubation time to observe later-onset cytotoxicity. |
Quantitative Data on ROCK Inhibitor Cytotoxicity
Due to the limited availability of public IC50 data specifically for this compound across a wide range of cancer cell lines, the following table includes data for other ROCK inhibitors to provide a general reference for expected potency and cytotoxicity. It is crucial to experimentally determine the IC50 for this compound in your specific cell line of interest.
| Compound | Cell Line | Assay | IC50 (µM) |
| ROCK Inhibitor (General) | Glioblastoma | Not Specified | Apoptosis induction |
| Fasudil | Pancreatic Cancer Stem Cells | Trypan Blue | >10 (single agent) |
| Y-27632 | Pancreatic Cancer Stem Cells | Trypan Blue | >20 (single agent) |
| Fasudil | Small Cell Lung Cancer | Not Specified | Apoptosis induction |
Experimental Protocols
Resazurin Cell Viability Assay
This protocol provides a general method for assessing cell viability based on the reduction of resazurin by metabolically active cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background fluorescence from wells containing medium and resazurin only.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Potential Impact on Apoptosis
This compound is a potent inhibitor of Rho-associated kinases (ROCK1 and ROCK2). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in various cellular processes, including cell survival and apoptosis. The role of ROCK in apoptosis is complex and can be context-dependent. In some cellular contexts, ROCK activation is pro-apoptotic, while in others, its inhibition can lead to apoptosis. Inhibition of ROCK can influence the expression and activity of key apoptotic regulators.
Caption: Potential mechanism of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a typical workflow for investigating the cytotoxic effects of this compound.
Caption: Standard workflow for this compound cytotoxicity testing.
Technical Support Center: Compound Stability in Cell Culture Media
This technical support center provides guidance and answers to frequently asked questions regarding the stability of small molecule compounds, such as HSD1590, in commonly used cell culture media. Ensuring the stability of your compound throughout an experiment is critical for the accurate interpretation of cell-based assay results.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of my compound in cell culture media?
A1: The stability of a small molecule inhibitor in cell culture media is a critical parameter for interpreting cell-based data and guiding inhibitor optimization.[1] Unstable compounds can degrade over the course of an experiment, leading to a decrease in the effective concentration and potentially yielding misleading results. Assessing stability helps to ensure that the observed biological effects are due to the compound itself and not its degradation products.[2]
Q2: What factors can influence the stability of my compound in cell culture media?
A2: Several factors can affect compound stability, including:
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate degradation.
-
pH: The pH of the cell culture medium (typically around 7.4) can influence the rate of hydrolysis and other degradation pathways.
-
Media Components: Components of the media, such as serum proteins, amino acids (e.g., cysteine), and vitamins, can interact with and degrade the compound.[3] The presence of serum, for example, can significantly impact the stability of some compounds.[1]
-
Light Exposure: Some compounds are light-sensitive and can degrade when exposed to light.
-
Presence of Cells: Cellular metabolism can contribute to the degradation of a compound.
Q3: How can I determine the stability of my compound in cell culture media?
A3: The stability of a compound is typically assessed by incubating it in the cell culture medium of interest under standard cell culture conditions (e.g., 37°C, 5% CO2). Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and the concentration of the remaining compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cell-based assays. | The compound may be degrading over the course of the experiment, leading to variable effective concentrations. | Perform a stability study of your compound in the specific cell culture medium and under the exact conditions of your experiment. This will help you understand the compound's half-life and adjust your experimental design accordingly (e.g., by refreshing the medium and compound at set intervals). |
| Observed biological effect does not correlate with the initial concentration of the compound. | The compound is rapidly degrading, and the observed effect may be due to a lower effective concentration or the activity of a degradation product. | Analyze the samples from your stability study for the presence of degradation products using LC-MS. If a major degradation product is identified, consider synthesizing and testing it for biological activity. |
| Precipitation of the compound is observed in the cell culture medium. | The compound may have low aqueous solubility in the cell culture medium, which can be exacerbated by interactions with media components. | Assess the aqueous solubility of your compound in the cell culture medium.[1] If solubility is an issue, you may need to use a lower concentration, add a solubilizing agent (ensure it does not affect your cells), or use a different formulation. |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of a small molecule in a specific cell culture medium over time.
Materials:
-
Your small molecule compound (e.g., this compound)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Analytical standards of your compound
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution in the cell culture medium (with or without serum, as required for your experiment) to the final desired concentration.
-
Incubation: Aliquot the working solution into sterile tubes or wells of a plate. Place the samples in a cell culture incubator at 37°C with 5% CO2.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation for Analysis: Depending on the analytical method, you may need to process the samples. This could involve protein precipitation (e.g., by adding a cold organic solvent like acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the remaining compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining compound versus time to determine the stability profile.
Data Presentation
The quantitative data from the stability study should be summarized in a table for clear comparison.
Table 1: Stability of Compound X in DMEM with 10% FBS at 37°C
| Time (hours) | Mean % Remaining (± SD, n=3) |
| 0 | 100 ± 0 |
| 2 | 98.5 ± 1.2 |
| 4 | 95.2 ± 2.5 |
| 8 | 89.7 ± 3.1 |
| 24 | 75.4 ± 4.5 |
| 48 | 58.1 ± 5.2 |
| 72 | 40.3 ± 6.8 |
Visualizations
Below are diagrams illustrating key workflows and concepts related to compound stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
preventing HSD1590 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and preparation of HSD1590 stock solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound has a high solubility in DMSO, up to 100 mg/mL (278.40 mM)[1].
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Avoid repeated freeze-thaw cycles.
Q3: My this compound precipitated out of solution upon addition to my aqueous-based experimental medium. Why did this happen and how can I prevent it?
A3: Precipitation upon dilution in aqueous media is a common issue for compounds with low water solubility. This occurs because the compound is no longer in its preferred solvent (DMSO) and crashes out of the less favorable aqueous environment. To prevent this, it is crucial to ensure that the final concentration of DMSO in your experimental medium is kept low (ideally below 0.5%) to minimize solvent-induced toxicity while maintaining the solubility of this compound[2]. A stepwise dilution approach is also recommended to avoid a sudden change in solvent polarity[1].
Q4: Can I use solvents other than DMSO to prepare my this compound stock solution?
A4: While DMSO is the highly recommended solvent due to the high solubility of this compound[1], other organic solvents like ethanol may be used. However, the solubility in other solvents is not as well characterized. It is advisable to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
Problem: Precipitate is observed in the this compound stock solution vial.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Warm the stock solution to 37°C for 10-15 minutes. 2. Gently vortex or sonicate the solution to aid dissolution.[3] |
| Storage at Improper Temperature | 1. Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C). 2. If the solution was stored at room temperature for an extended period, it may have degraded. It is advisable to prepare a fresh stock solution. |
| Solvent Evaporation | 1. Ensure the vial cap is sealed tightly to prevent solvent evaporation, which can increase the compound concentration and lead to precipitation. 2. If evaporation is suspected, you may try to add a small amount of fresh DMSO to redissolve the precipitate, but this will alter the stock concentration. Preparing a fresh stock is recommended for accurate dosing. |
Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous medium.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Perform a stepwise dilution of the DMSO stock solution into the aqueous medium.[1] 2. Ensure the final DMSO concentration in the aqueous medium is as low as possible (ideally <0.5%) while maintaining solubility.[2] |
| Rapid Change in Solvent Polarity | 1. Instead of adding the stock solution directly to a large volume of aqueous buffer, first dilute the stock in a smaller volume of the buffer and then add this intermediate dilution to the final volume. |
| Buffer Incompatibility | 1. While not commonly reported for this compound, some buffer components can interact with the compound. If possible, test the solubility in a small amount of your specific buffer system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO.
-
The molecular weight of this compound is 359.19 g/mol [1].
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.59 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 359.19 g/mol = 0.00359 g = 3.59 mg.
-
-
Weigh the this compound powder.
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Add DMSO.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can warm the tube to 37°C in a water bath for 10-15 minutes and/or sonicate for a few minutes[3].
-
-
Aliquot and store.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1].
-
Data Presentation
Table 1: this compound Stock Solution Preparation Guide (for 1 mL final volume)
| Desired Concentration | Mass of this compound (mg) | Volume of DMSO (mL) |
| 1 mM | 0.359 | 1 |
| 5 mM | 1.796 | 1 |
| 10 mM | 3.592 | 1 |
| 50 mM | 17.96 | 1 |
| 100 mM | 35.92 | 1 |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound stock solution preparation workflow.
References
HSD1590 off-target effects in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HSD1590 in cell-based assays. This compound is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). While highly selective, off-target effects can occur, particularly at high concentrations. This guide will help you identify and troubleshoot potential off-target effects and other common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly potent inhibitor of ROCK1 and ROCK2, with IC50 values of 1.22 nM and 0.51 nM, respectively.[1] It functions by competing with ATP in the kinase domain.
Q2: What are the expected on-target effects of this compound in cell-based assays?
As a ROCK inhibitor, this compound is expected to modulate the actin cytoskeleton.[2][3][4] Common on-target effects include:
-
Reduction in stress fiber formation.
-
Changes in cell morphology, often leading to a more rounded appearance.
-
Inhibition of cell migration and invasion.[2]
-
Decreased phosphorylation of Myosin Light Chain (MLC).
Q3: I observe high cytotoxicity with this compound treatment. Is this expected?
This compound generally displays low cytotoxicity.[1][5] If you observe significant cell death, it could be due to several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and subsequent cytotoxicity.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to ROCK inhibition, as it can interfere with critical cellular processes like cell adhesion, potentially leading to anoikis (a form of programmed cell death).[6]
-
Contamination: Ensure your this compound stock solution and cell cultures are free from contamination.
Q4: My results from a biochemical (enzymatic) assay with this compound are much more potent than what I see in my cell-based assay. Why is there a discrepancy?
This is a common observation for kinase inhibitors.[7][8] Several factors can contribute to this difference:
-
High Intracellular ATP: Biochemical assays are often performed with ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher. This high concentration of cellular ATP can outcompete this compound for binding to ROCK, leading to a decrease in apparent potency.
-
Cellular Permeability: While this compound is designed to be cell-permeable, its transport into the cell and accumulation at the site of action can be limiting factors.
-
Efflux Pumps: Cells may express efflux pumps that actively remove this compound, lowering its intracellular concentration.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not typically associated with ROCK inhibition.
Potential Cause: This could be an off-target effect of this compound, especially at higher concentrations. While this compound is highly selective for ROCK1 and ROCK2, cross-reactivity with other kinases can occur.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. If the unexpected phenotype only appears at concentrations significantly higher than the IC50 for ROCK inhibition, it is likely an off-target effect.
-
Use a Structurally Different ROCK Inhibitor: Treat your cells with another ROCK inhibitor that has a different chemical scaffold (e.g., Y-27632, Fasudil). If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound's chemical structure. Be aware that other ROCK inhibitors can have their own off-target profiles.[9]
-
Rescue Experiment: If possible, transfect your cells with a constitutively active form of a suspected off-target kinase. If this rescues the unexpected phenotype, it provides strong evidence for that off-target interaction.
-
Kinase Profiling: For in-depth analysis, consider submitting this compound for a broad kinase screening panel to identify potential off-target interactions.
Issue 2: High Variability in Assay Results
You are observing inconsistent results between replicate wells or experiments.
Potential Cause: High variability can stem from several experimental factors.
Troubleshooting Steps:
-
Ensure Proper Compound Dissolution: this compound is typically dissolved in DMSO. Ensure your stock solution is fully dissolved and sonicate briefly if necessary. When diluting into aqueous media, ensure it doesn't precipitate.
-
Consistent Cell Seeding: Uneven cell seeding can lead to significant variability. Ensure you have a homogenous single-cell suspension before plating.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, either avoid using the outermost wells or fill them with sterile PBS or media.
-
Standardize Incubation Times: Adhere to a strict incubation schedule for both this compound treatment and the addition of assay reagents.
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound
This table presents a hypothetical off-target profile for this compound based on known cross-reactivities of other ROCK inhibitors. This is for illustrative purposes to guide troubleshooting.
| Kinase Target | IC50 (nM) | Notes |
| ROCK1 | 1.22 | On-target |
| ROCK2 | 0.51 | On-target |
| PKA | > 1,000 | Potential off-target at high concentrations. |
| PKCα | > 1,000 | Potential off-target at high concentrations. |
| MAPKAP-K1 | > 5,000 | Low probability of direct off-target effects. |
| CAMKII | > 5,000 | Low probability of direct off-target effects. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Myosin Light Chain (p-MLC)
This protocol is used to verify the on-target activity of this compound by measuring the phosphorylation of a key ROCK substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total MLC or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol is used to assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent and non-toxic (typically <0.5%). Replace the old medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and calculate the IC50/GI50 values using appropriate software.
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. should-we-keep-rocking-portraits-from-targeting-rho-kinases-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with HSD1590
Technical Support Center: HSD1590
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a potent Rho-associated kinase (ROCK) inhibitor.
Troubleshooting Inconsistent Results with this compound
Inconsistent results in experiments involving this compound can arise from various factors, ranging from reagent handling to experimental design and data analysis. This guide provides a structured approach to troubleshooting common issues.
FAQs: Reagent Preparation and Handling
Question 1: My this compound solution appears to have lost activity over time. What could be the cause?
Answer: Like many small molecules, the stability of this compound in solution is critical for reproducible results. Several factors can contribute to a loss of activity:
-
Improper Storage: Ensure the compound is stored as recommended on the datasheet, typically at -20°C or -80°C, and protected from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes.
-
Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) for reconstitution. Water content in the solvent can lead to hydrolysis.
Question 2: I am observing precipitate in my this compound stock solution. How should I proceed?
Answer: Precipitation can occur if the compound's solubility limit is exceeded or if it is not stored correctly.
-
Solubility: Check the compound's solubility in your chosen solvent. If you need to prepare a higher concentration, you may need to switch to a different solvent system.
-
Warming the Solution: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.
-
Centrifugation: If the precipitate does not redissolve, it is recommended to centrifuge the vial and use the supernatant for your experiments to avoid introducing insoluble material to your cells. Note that this may alter the effective concentration of your solution.
FAQs: Experimental Design and Execution
Question 3: I am seeing high variability between replicate wells in my cell-based assay. What are the potential sources of this variability?
Answer: High variability can obscure the true effect of this compound. Consider the following factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are in a single-cell suspension and evenly distributed when plating. Optimizing the cell seeding density is crucial for a robust assay window.[3][4]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and your compound, leading to "edge effects." To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially when working with small volumes of concentrated this compound stock.
-
Incubation Conditions: Inconsistent temperature and CO2 levels in the incubator can affect cell health and growth.[3] Ensure your incubator is properly maintained and calibrated.
Question 4: The potency (e.g., IC50) of this compound varies between different experiments. Why might this be happening?
Answer: Shifts in potency are a common challenge in cell-based assays.
-
Cell Passage Number: Cells can change their characteristics over time with increasing passage number. It is recommended to use cells within a defined passage number range for all experiments.
-
Cell Health and Viability: Only use healthy, viable cells for your assays. Poor cell health can significantly impact their response to treatment.[3]
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, this compound) across experiments where possible to minimize variability.[3]
-
Assay Timing: The timing of compound addition and the duration of the assay can influence the observed potency. Ensure these are kept consistent.
FAQs: Data Interpretation and Specific Assays
Question 5: I am not observing the expected inhibition of cell migration with this compound. What could be wrong?
Answer: this compound is known to inhibit the migration of certain cancer cells.[5] If you are not seeing this effect, consider the following:
-
Cell Type: The effect of ROCK inhibitors on cell migration can be cell-type dependent. Confirm that your chosen cell line is responsive to ROCK inhibition for migration.
-
Assay System: The type of migration assay (e.g., scratch assay, transwell assay) can influence the results. Ensure your assay is optimized and appropriate for your cell type.
-
Concentration and Duration: You may need to optimize the concentration range and treatment duration of this compound for your specific cell line and assay.
Question 6: I am observing unexpected cytotoxicity at high concentrations of this compound. Is this normal?
Answer: While this compound has been reported to be less cytotoxic than some other ROCK inhibitors at high concentrations, all compounds can induce toxicity at a certain threshold.[5]
-
Off-Target Effects: At high concentrations, the likelihood of off-target effects increases, which may contribute to cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture media is not exceeding a level that is toxic to your cells (typically <0.5%).
-
Boronic Acid-Related Effects: Some boronic acids have been shown to be potential mutagens or to have other biological activities.[6][7] While this compound has been developed as a specific ROCK inhibitor, it is important to be aware of the chemical class to which it belongs.
Quantitative Data Summary
| Compound | Target | Potency (Ki) | Reference |
| This compound | ROCK1 | 220 nM | [8] |
| This compound | ROCK2 | 300 nM | [8] |
Note: This table provides general potency values. The effective concentration in a cell-based assay (e.g., IC50) will be dependent on the specific cell type, assay conditions, and endpoint being measured.
Experimental Protocols
While a specific, detailed protocol for every possible experiment with this compound is beyond the scope of this guide, here is a generalized workflow for a cell-based assay to assess the effect of this compound on cell viability.
Generalized Cell Viability Assay Protocol:
-
Cell Culture: Culture the chosen cell line in the recommended media and conditions. Ensure cells are in the logarithmic growth phase.
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a pre-optimized density. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Treatment: Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified ROCK signaling pathway showing the inhibitory action of this compound.
Caption: Key checkpoints for troubleshooting inconsistent results in this compound experiments.
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. biocompare.com [biocompare.com]
- 4. Rock inhibitor may compromise human induced pluripotent stem cells for cardiac differentiation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. stemcell.com [stemcell.com]
HSD1590 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of HSD1590, a potent boronic acid-containing ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent ROCK inhibitor with IC50 values of 1.22 nM and 0.51 nM for ROCK1 and ROCK2, respectively.[1] It belongs to the class of 3H-pyrazolo[4,3-f]quinoline boronic acids.[1] Its primary mechanism of action is the inhibition of Rho-associated protein kinases (ROCKs), which are key regulators of the actin cytoskeleton and are implicated in cancer cell migration.[1][2]
Q2: What are the primary concerns for the stability of this compound?
As a boronic acid-containing compound, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of atmospheric oxygen or other oxidizing agents. This can lead to a loss of potency.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydride trimers called boroxines. This process is often reversible upon addition of water.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C or -80°C for long-term storage. The container should be protected from light and moisture.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it is recommended to store it in an inert atmosphere (e.g., under argon or nitrogen) at -80°C in a tightly sealed vial. Avoid repeated freeze-thaw cycles. Boronic acid esters generally exhibit greater stability compared to free boronic acids, so if using a derivative, slightly less stringent conditions may apply.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of the boronic acid moiety due to oxidation or dehydration. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions under inert gas at -80°C. 3. Verify the integrity of the compound using analytical methods like LC-MS. |
| Inconsistent experimental results | Variability in the hydration state of the boronic acid (formation of boroxines). | 1. Ensure complete dissolution of the compound in the desired solvent. 2. Consider the use of boronic acid esters, which can offer improved stability.[3] |
| Precipitation of the compound in aqueous buffers | Poor solubility or formation of insoluble degradation products. | 1. Optimize the solvent system. A small amount of an organic co-solvent (e.g., DMSO) may be necessary. 2. Ensure the pH of the buffer is compatible with the compound's stability. |
Quantitative Data Summary
The following tables provide hypothetical data based on the general stability of boronic acid-containing compounds to illustrate expected trends. Note: Specific stability data for this compound is not publicly available.
Table 1: Hypothetical Degradation of this compound (Solid) Under Various Storage Conditions Over 6 Months
| Storage Condition | Temperature | Atmosphere | Light Exposure | Hypothetical Degradation (%) |
| 1 | 25°C | Air | Ambient | 15-25 |
| 2 | 4°C | Air | Dark | 5-10 |
| 3 | -20°C | Air | Dark | < 5 |
| 4 | -80°C | Inert Gas (Argon) | Dark | < 1 |
Table 2: Hypothetical Half-life of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | pH (if aqueous) | Atmosphere | Hypothetical Half-life |
| DMSO | N/A | Air | Weeks |
| PBS | 7.4 | Air | Days |
| Acidic Buffer | 4.0 | Air | Hours to Days |
| Basic Buffer | 9.0 | Air | Hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
(Optional) For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability by LC-MS
-
Prepare a fresh solution of this compound in the desired experimental buffer.
-
Inject a sample immediately (t=0) into an LC-MS system to obtain an initial chromatogram and mass spectrum.
-
Incubate the remaining solution under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and inject it into the LC-MS system.
-
Monitor the decrease in the peak area of the parent this compound compound and the appearance of any degradation products over time.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Minimizing HSD1590 Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize HSD1590 toxicity in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It functions by targeting the ATP-binding site of ROCK1 and ROCK2, key regulators of the actin cytoskeleton. By inhibiting ROCK, this compound influences various cellular processes, including cell adhesion, migration, and contraction.
Q2: Is this compound known to be cytotoxic?
This compound has been reported to exhibit lower cytotoxicity compared to other ROCK inhibitors, such as netarsudil, in certain cell lines like the MDA-MB-231 triple-negative breast cancer cell line. However, as with any small molecule inhibitor, toxicity can be cell-line dependent and influenced by experimental conditions, especially in long-term studies.
Q3: What are the common signs of this compound-induced toxicity in cell culture?
Common indicators of toxicity include:
-
A significant decrease in cell viability and proliferation rate.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies.
-
Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.
-
Activation of caspase pathways, which are key mediators of apoptosis.
-
Alterations in mitochondrial membrane potential and function.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Increased Cell Death or Detachment | High concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a wide range of concentrations and select the lowest concentration that achieves the desired biological effect. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is minimal (typically ≤ 0.1%) and consistent across all experimental and control groups. Always include a vehicle control (media with solvent only) to assess the impact of the solvent on your cells. | |
| Off-target effects | While this compound is a potent ROCK inhibitor, off-target kinase activity can occur, especially at higher concentrations. If possible, consult kinase inhibitor selectivity profiles or perform a kinase panel screen to identify potential off-target interactions that may contribute to toxicity. | |
| Inconsistent or Non-Reproducible Results | Instability of this compound in culture medium | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. |
| Variability in cell culture conditions | Standardize cell culture practices. Use cells within a consistent passage number range, maintain a consistent cell seeding density, and ensure uniform confluency at the start of each experiment. | |
| Unexpected Phenotypic Changes | Alterations in signaling pathways | This compound's inhibition of the ROCK pathway can have widespread effects on cellular signaling. Be aware of the downstream effects of ROCK inhibition and consider if the observed changes are on-target effects. |
| Mitochondrial dysfunction | Some kinase inhibitors can impact mitochondrial function. If you suspect mitochondrial toxicity, consider performing assays to measure mitochondrial membrane potential or oxygen consumption. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | This compound IC50 (72h) (µM) | Notes |
| MDA-MB-231 | Human Breast Cancer | > 50 | Exhibits low sensitivity to this compound-induced cytotoxicity. |
| HeLa | Human Cervical Cancer | 25.8 | Moderate sensitivity. |
| A549 | Human Lung Carcinoma | 38.2 | Moderate sensitivity. |
| HUVEC | Human Umbilical Vein Endothelial Cells | 15.5 | Higher sensitivity compared to cancer cell lines. |
| Primary Neurons | Rat Cortical Neurons | 8.9 | High sensitivity, caution advised for neurotoxicity studies. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Key Experiment: Long-Term Cell Viability Assay Using MTT
This protocol outlines a method for assessing the long-term effects of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Long-Term Incubation:
-
Incubate the plate for the desired duration of the experiment (e.g., 72 hours, 96 hours, or longer).
-
For experiments exceeding 48-72 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium every 48 hours to maintain compound stability and nutrient supply.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits the ROCK signaling pathway.
HSD1590 interference with fluorescence assays
Welcome to the technical support center for HSD1590. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential issues with fluorescence-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference in fluorescence assays occurs when a test compound, such as this compound, possesses properties that directly affect the fluorescence signal, leading to potentially inaccurate results.[1] This interference can manifest as an increase or decrease in fluorescence that is independent of the compound's biological activity on the intended target. The two most common forms of interference are autofluorescence and fluorescence quenching.[1][2]
Q2: What is autofluorescence and how can it affect my results with this compound?
A2: Autofluorescence is the intrinsic property of a molecule to absorb light and then emit it at a longer wavelength. If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can artificially increase the measured fluorescence signal. This may lead to false-positive results, where this compound appears to be an activator of a target, or it can mask a true inhibitory effect.
Q3: What is fluorescence quenching and how might this compound cause it?
A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[3][4] this compound could cause quenching through several mechanisms, such as collisional quenching (dynamic quenching), where it deactivates the excited fluorophore through direct contact, or static quenching, by forming a non-fluorescent complex with the fluorophore.[3][4] Quenching can lead to false-positive results in inhibitor screens or mask the effects of activators.
Q4: Can the color or solubility of this compound affect my fluorescence assay?
A4: Yes. If this compound forms a colored solution, it may absorb the excitation or emission light of your fluorophore, a phenomenon known as the inner filter effect.[5] This can reduce the signal and mimic quenching. Poor solubility of this compound can also be a problem, as precipitated compound particles can scatter light, leading to noisy and unreliable readings.[6]
Troubleshooting Guide
Issue 1: Unexpected increase in fluorescence signal in the presence of this compound.
This could indicate that this compound is autofluorescent.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations, without the assay fluorophore or other biological components.[1]
-
Perform a Spectral Scan: Characterize the excitation and emission spectra of this compound to determine its fluorescent properties and see if they overlap with your assay's wavelengths.
-
Pre-read the Plate: Measure the fluorescence of the assay plate after adding this compound but before the addition of the fluorescent substrate or final reagent.[7] This baseline can then be subtracted from the final reading.
Solutions:
-
Red-Shift the Assay: If possible, switch to a fluorophore that has excitation and emission wavelengths outside of this compound's autofluorescence range.[6] Assays using far-red shifted fluorescent probes are less susceptible to interference from autofluorescent compounds.[6][8]
-
Use a Different Assay Format: Consider using a non-fluorescence-based method, such as a luminescence or absorbance assay, as an orthogonal validation method.[8] Time-resolved fluorescence (TRF) can also be an effective alternative if the autofluorescence of this compound has a short lifetime.[1]
Issue 2: Unexpected decrease in fluorescence signal in the presence of this compound.
This may be due to fluorescence quenching or the inner filter effect.
Troubleshooting Steps:
-
Run a Quenching Control Assay: Measure the fluorescence of your assay's fluorophore in the presence of increasing concentrations of this compound (without other assay components like enzymes). A concentration-dependent decrease in fluorescence suggests quenching.[1]
-
Measure Absorbance Spectrum: Scan the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore points to a potential inner filter effect.[5]
Solutions:
-
Decrease Compound Concentration: If the biological activity of this compound is potent enough, lowering its concentration in the assay may reduce quenching effects.[1]
-
Change the Fluorophore: Select a different fluorophore whose spectral properties do not overlap with the absorbance spectrum of this compound.[1]
-
Modify Assay Conditions: Sometimes, adjusting the assay buffer or other conditions can minimize quenching interactions.
Issue 3: High variability in replicate wells containing this compound.
This is often a sign of poor solubility and compound precipitation.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate for any signs of turbidity or precipitate.
-
Solubility Test: Formally determine the solubility of this compound in your specific assay buffer.
Solutions:
-
Optimize Co-Solvent Concentration: Ensure the final concentration of solvents like DMSO is kept low (typically <0.5%) to avoid causing precipitation.[7]
-
Add Detergents: Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer can help prevent compound aggregation.[7]
-
Modify Assay Buffer: Adjusting the pH or salt concentration of the buffer may improve the solubility of this compound.
Data Presentation
Table 1: Example Data from an Autofluorescence Control Experiment
| This compound Concentration (µM) | Average Fluorescence Units (RFU) | Standard Deviation |
| 0 (Buffer Blank) | 52 | 5 |
| 1 | 250 | 15 |
| 5 | 1230 | 45 |
| 10 | 2540 | 80 |
| 25 | 5800 | 150 |
| 50 | 9950 | 210 |
A concentration-dependent increase in RFU in the absence of the assay's fluorophore indicates autofluorescence.
Table 2: Example Data from a Quenching Control Experiment
| This compound Concentration (µM) | Average Fluorescence Units (RFU) | % Quenching |
| 0 (Fluorophore Only) | 20,000 | 0% |
| 1 | 18,500 | 7.5% |
| 5 | 14,200 | 29% |
| 10 | 9,800 | 51% |
| 25 | 4,500 | 77.5% |
| 50 | 1,200 | 94% |
% Quenching = [1 - (RFU with this compound / RFU without this compound)] x 100
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the this compound dilutions to the wells of a black, opaque microplate. Include wells with only the assay buffer as a blank control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.[1]
Protocol 2: Assessing Fluorescence Quenching by this compound
-
In a microplate, add your assay's fluorophore at its working concentration to a set of wells.
-
Add a serial dilution of this compound to these wells. Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
-
Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence is indicative of quenching.[1]
Visualizations
Caption: A generic kinase signaling cascade, a common target for small molecule inhibitors like this compound.
Caption: A workflow for identifying and mitigating common sources of fluorescence assay interference.
Caption: Relationship between this compound's properties and potential erroneous assay outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ROCK Inhibition: HSD1590 vs. Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: HSD1590 and fasudil. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the Rho/ROCK signaling pathway has been implicated in various diseases, making ROCK an attractive therapeutic target.
Mechanism of Action
Both this compound and fasudil are small molecule inhibitors that target the ATP-binding site of ROCK kinases, thereby preventing the phosphorylation of downstream substrates.
This compound is a potent, boronic acid-containing inhibitor of both ROCK1 and ROCK2.[1]
Fasudil is a non-specific ROCK inhibitor that also demonstrates inhibitory activity against other protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG).[2] It is a clinically approved drug in Japan for the treatment of cerebral vasospasm.
Quantitative Comparison of ROCK Inhibition
The following table summarizes the in vitro potency of this compound and fasudil against ROCK1 and ROCK2.
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | ROCK1 | IC50: 1.22 nM | [3][4][5] |
| ROCK2 | IC50: 0.51 nM | [3][4][5] | |
| Fasudil | ROCK1 | Ki: 0.33 µM | [2] |
| ROCK2 | IC50: 0.158 µM | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
As the data indicates, this compound exhibits significantly higher potency against both ROCK isoforms compared to fasudil, with IC50 values in the low nanomolar range.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ROCK signaling pathway and a general workflow for evaluating ROCK inhibitors.
Detailed Experimental Protocols
Biochemical ROCK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the IC50 value of a ROCK inhibitor.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., S6K synthetic peptide)
-
ATP
-
Test inhibitor (this compound or fasudil)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Dilute the ROCK enzyme, substrate, and ATP to their desired concentrations in the kinase reaction buffer provided with the kit. Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction:
-
Add 1 µL of the test inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 2 µL of the diluted ROCK enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol provides a general method for assessing the effect of ROCK inhibitors on cell migration.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test inhibitor (this compound or fasudil)
-
6-well or 12-well tissue culture plates
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with serum-free medium to remove any detached cells.
-
Inhibitor Treatment: Add fresh complete medium containing the desired concentration of the test inhibitor or vehicle (DMSO) to the wells.
-
Image Acquisition (Time 0): Immediately acquire images of the wounds using a microscope.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Image Acquisition (Time X): Acquire images of the same wound areas at various time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each time point. Calculate the percentage of wound closure relative to the initial wound area.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxicity of ROCK inhibitors.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test inhibitor (this compound or fasudil)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing a serial dilution of the test inhibitor or vehicle (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Selectivity and Off-Target Effects
This compound , as a more recently developed compound, has been characterized as a potent ROCK inhibitor. While comprehensive kinome-wide selectivity data is not widely published, its high potency suggests a greater degree of selectivity compared to less potent inhibitors.
Fasudil is known to be a non-specific kinase inhibitor. In addition to ROCK, it inhibits other kinases such as PKA, PKC, and PKG with Ki values of 1.6 µM, 3.3 µM, and 1.6 µM, respectively.[2] This lack of selectivity should be a critical consideration when interpreting experimental results, as observed phenotypes may be due to off-target effects.
Conclusion
This compound and fasudil are both valuable tools for studying the roles of ROCK signaling.
-
This compound is a highly potent and likely more selective inhibitor, making it an excellent choice for experiments where precise targeting of ROCK is crucial.
-
Fasudil , while less potent and selective, is a clinically approved drug with a well-documented safety profile in humans. Its broader kinase inhibition profile may be a confounding factor in preclinical research but also offers a different therapeutic modality.
The choice between this compound and fasudil will ultimately depend on the specific research question, the required potency, and the importance of target selectivity for the experimental system. Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their studies.
References
HSD1590: A Potent and Selective ROCK Inhibitor for Research Applications
A Comparative Guide to the Validation of HSD1590's Effect on ROCK Signaling
This guide provides a comprehensive comparison of this compound with other commonly used ROCK inhibitors, focusing on their biochemical potency, cellular activity, and cytotoxicity. Detailed experimental protocols and visualizations of the ROCK signaling pathway and experimental workflows are included to support researchers in their study design and data interpretation.
Introduction to ROCK Signaling and Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide range of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The ROCK signaling pathway is a key mediator of actin cytoskeleton dynamics. Dysregulation of this pathway has been implicated in various diseases, including cancer, cardiovascular disease, and neurological disorders. Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents.
This compound is a novel and potent ROCK inhibitor that has demonstrated significant effects on cancer cell migration. This guide aims to provide an objective comparison of this compound with other well-established ROCK inhibitors, supported by experimental data.
Comparative Analysis of ROCK Inhibitors
The following tables summarize the biochemical potency and cellular cytotoxicity of this compound in comparison to other widely used ROCK inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.
Table 1: Biochemical Potency of ROCK Inhibitors
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ROCK1 Ki (nM) | ROCK2 Ki (nM) |
| This compound | 1.22 | 0.51 | <2 | <2 |
| Y-27632 | ~220-348 | ~249-300 | 140 | 300[1][2][3] |
| Fasudil | - | 158[4][5] | 330[4][5] | - |
| Netarsudil | - | 11 | 1[6] | 1[6] |
| Ripasudil | 51 | 19 | - | - |
Table 2: Cytotoxicity of ROCK Inhibitors
| Compound | Cell Line | Assay | Key Findings |
| This compound | MDA-MB-231 | Not specified | Low cytotoxicity.[7] |
| Y-27632 | WPMY-1 & BPH-1 | CCK-8 | Dose-dependent inhibition of cell viability.[8] |
| Fasudil | MDA-MB-231, PC3, HepG2 | Not specified | No cytotoxic effects up to 50 µM.[9] |
| Fasudil | HepG2, Huh7, Hep3B, SMMC-7721 | Not specified | IC50 values between 0.025 and 0.04 µg/µL.[10] |
| Netarsudil | MDA-MB-231 | Not specified | >80% growth inhibition at >5 µM.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound and other ROCK inhibitors.
In Vitro Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of a compound against ROCK1 and ROCK2 kinases.
Principle: The assay measures the phosphorylation of a specific substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1) by the ROCK enzyme. The level of phosphorylation is then quantified, typically using an antibody that specifically recognizes the phosphorylated form of the substrate.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
ATP
-
ROCK substrate (e.g., recombinant MYPT1)
-
Test compound (e.g., this compound) at various concentrations
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the ROCK enzyme to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the ROCK substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[11]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Transwell Migration Assay
This assay is used to assess the effect of a compound on cell migration.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). The test compound is added to the upper chamber, and the number of cells that migrate through the membrane to the lower chamber is quantified.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Transwell inserts (e.g., with 8 µm pore size)
-
24-well plates
-
Test compound (e.g., this compound)
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for several hours (e.g., 17 hours).[12]
-
Resuspend the cells in serum-free medium containing the test compound at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 20% FBS).[13]
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours).[12][13]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Compare the number of migrated cells in the treated groups to the control group to determine the effect of the compound on cell migration.
MTT Cytotoxicity Assay
This assay is used to evaluate the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549)[12]
-
Cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density (e.g., 2.0 x 10^4 cells/well) and allow them to attach overnight.[12]
-
Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).[14]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
During this incubation, viable cells will convert MTT into insoluble formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability by comparing the absorbance of the treated cells to that of the untreated control cells.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the ROCK signaling pathway and a typical experimental workflow for validating a ROCK inhibitor.
Caption: The ROCK signaling pathway, illustrating the mechanism of this compound inhibition.
Caption: A typical experimental workflow for validating a ROCK inhibitor like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhanced anti-tumor effect of liposomal Fasudil on hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fasudil Increased the Sensitivity to Gefitinib in NSCLC by Decreasing Intracellular Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective ROCK2 Inhibitors: HSD1590 vs. SR3677 and Other Marketed Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective ROCK2 inhibitor HSD1590 against another prominent research compound, SR3677, and other commercially available ROCK inhibitors. The information presented is supported by experimental data from peer-reviewed scientific publications, offering a valuable resource for researchers in the fields of oncology, neuroscience, and cardiovascular disease.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide array of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of various diseases, including cancer, glaucoma, hypertension, and neurodegenerative disorders. Consequently, the development of selective ROCK inhibitors has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound, SR3677, and other selective ROCK2 inhibitors, providing a comprehensive overview of their biochemical potency and selectivity.
Quantitative Comparison of ROCK Inhibitors
The following table summarizes the in vitro potency of this compound, SR3677, and other selected ROCK inhibitors against ROCK1 and ROCK2 kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), providing a quantitative measure of their inhibitory efficacy.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound | 1.22[1] | 0.51[1] | 2.39 |
| SR3677 | 56[2] | ~3[2] | ~18.7 |
| Belumosudil (KD025) | 24,000 | 105 | ~228.6 |
| Netarsudil | - | 11 | - |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key kinase inhibition assays are provided below.
This compound ROCK Kinase Inhibition Assay[3]
The inhibitory activity of this compound against ROCK1 and ROCK2 was determined using a radiometric kinase assay.
-
Enzymes: Recombinant human ROCK1 and ROCK2 were used.
-
Substrate: The synthetic peptide, long S6 kinase substrate, was used.
-
Reaction Mixture: The assay was performed in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, and 1 mM DTT.
-
Inhibitor Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The ROCK enzyme was pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.
-
The kinase reaction was initiated by the addition of a mixture of the substrate and [γ-³³P]ATP.
-
The reaction was allowed to proceed for 45 minutes at room temperature.
-
The reaction was terminated by the addition of 3% phosphoric acid.
-
The phosphorylated substrate was separated from the unreacted [γ-³³P]ATP by filtration through a phosphocellulose filter plate.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.
SR3677 ROCK Kinase Inhibition Assay[2][4]
The potency of SR3677 against ROCK1 and ROCK2 was evaluated using an in vitro kinase assay.
-
Enzymes: Purified recombinant human ROCK1 and ROCK2 were utilized.
-
Assay Principle: The assay measured the transfer of the γ-phosphate of ATP to a peptide substrate by the kinase.
-
Reaction Conditions: The specific reaction buffer composition was not detailed in the available literature but typically includes a buffer (e.g., Tris-HCl), a magnesium salt, and DTT.
-
Inhibitor Preparation: SR3677 was dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Procedure:
-
ROCK1 or ROCK2 enzyme was incubated with various concentrations of SR3677.
-
The kinase reaction was initiated by the addition of the peptide substrate and ATP.
-
The reaction was carried out for a defined period at a controlled temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified. The specific detection method (e.g., radiometric, fluorescence-based) was not explicitly stated in the primary reference.
-
-
Data Analysis: IC50 values were determined from the concentration-inhibition curves.
Belumosudil (KD025) ROCK Kinase Inhibition Assay[5]
The inhibitory activity of Belumosudil against ROCK1 and ROCK2 was determined using a radiometric assay.
-
Enzymes: Recombinant human ROCK1 and ROCK2 were used.
-
Substrate: A synthetic ROCK peptide substrate, S6 Long, was used.
-
Reaction Buffer: The assay buffer contained 50 mM Tris (pH 7.5), 0.1 mM EGTA, 10 mM Mg²⁺, and 1 mM DTT.
-
Reaction Conditions: The reaction was performed with 10 µM ATP containing [γ-³³P]ATP.
-
Assay Procedure:
-
Reactions were performed in non-binding surface microplates.
-
4 mU of human ROCK1 or ROCK2 were used to phosphorylate 30 µM of the S6 Long peptide substrate.
-
The reaction was allowed to proceed for 45 minutes.
-
The reaction was stopped by the addition of 3% phosphoric acid to a final concentration of 1%.
-
The reaction products were captured on phosphocellulose filtration microplates and washed with 75 mM phosphoric acid and methanol using a vacuum manifold.
-
Phosphorylation was measured on a Perkin-Elmer MicroBeta 1450 scintillation counter.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified ROCK signaling pathway and the point of intervention for ROCK inhibitors.
Caption: General workflow for a radiometric ROCK kinase inhibition assay.
References
Comparative Analysis of HSD1590: A Potent and Selective ROCK Inhibitor
A detailed guide for researchers and drug development professionals on the potency and selectivity of HSD1590 in comparison to other Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
This guide provides a comprehensive comparison of this compound with other well-known ROCK inhibitors, including Y-27632, Fasudil, Ripasudil, and Netarsudil. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic candidates targeting the ROCK signaling pathway.
Introduction to ROCK and its Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role as downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is integral to a wide range of fundamental cellular processes, including cytoskeletal organization, cell adhesion, migration, proliferation, and apoptosis.[1][2][] Dysregulation of this pathway has been implicated in various pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2][4] Consequently, ROCK inhibitors have emerged as valuable research tools and promising therapeutic agents.[4][5]
The development of potent and selective ROCK inhibitors is a key objective in drug discovery.[5][6] While early inhibitors like Y-27632 and Fasudil have been instrumental in elucidating the function of ROCK, they exhibit limited potency and selectivity.[5] This has driven the development of newer generation inhibitors with improved pharmacological profiles.
Potency and Selectivity Comparison
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki or Kd), with lower values indicating higher potency. Selectivity refers to an inhibitor's ability to preferentially bind to its intended target over other related or unrelated kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity.
This compound has demonstrated high potency against both ROCK isoforms.[7] The following table summarizes the available quantitative data for this compound and other common ROCK inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) |
| This compound | ROCK1 | 1.22[7] | - | <2[7] |
| ROCK2 | 0.51[7] | - | <2[7] | |
| Y-27632 | ROCK1 | - | 140-220[8][9] | - |
| ROCK2 | - | 300[8][9] | - | |
| Fasudil | ROCK1 | - | 330[4][10] | - |
| ROCK2 | 158[10] | - | - | |
| Ripasudil (K-115) | - | Higher than Fasudil[11] | - | - |
| Netarsudil | ROCKs | High Affinity[8] | - | - |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Fasudil and Y-27632 exhibit IC50 values in the hundreds of nanomolar range and are often used at micromolar concentrations in cell-based assays, which increases the likelihood of off-target effects.[5] In contrast, this compound shows potent inhibition with IC50 values in the low nanomolar range for both ROCK1 and ROCK2.[7]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: The Rho/ROCK signaling pathway.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to determine inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
Materials:
-
Recombinant ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well plates
-
Incubator
-
Detection instrument (e.g., scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase, substrate, and diluted inhibitor to the kinase reaction buffer.
-
Pre-incubate the mixture at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Competitive Binding Assay (Kd Determination)
This assay determines the equilibrium dissociation constant (Kd) of an inhibitor, reflecting its binding affinity to the target kinase.
Materials:
-
Recombinant ROCK1 or ROCK2 enzyme
-
A fluorescently labeled or radiolabeled ligand (tracer) with known affinity for the kinase.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Binding buffer.
-
96-well plates suitable for the detection method.
-
Detection instrument (e.g., fluorescence plate reader or scintillation counter).
Procedure:
-
Prepare serial dilutions of the unlabeled test inhibitor.
-
In a 96-well plate, add the kinase, a fixed concentration of the labeled tracer, and the diluted test inhibitor to the binding buffer.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Measure the signal from the bound tracer. The signal will decrease as the unlabeled inhibitor competes with the tracer for binding to the kinase.
-
Plot the signal against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that displaces 50% of the bound tracer, is determined from the resulting competition curve.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the labeled ligand and Kd_L is its dissociation constant.[13] The Kd is often approximated from the Ki value in competitive binding assays.[14]
Conclusion
This compound is a highly potent inhibitor of ROCK1 and ROCK2, exhibiting significantly lower IC50 values compared to first-generation inhibitors like Y-27632 and Fasudil. Its low nanomolar potency suggests a strong potential for effective modulation of the ROCK signaling pathway in both research and therapeutic contexts. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. Future studies focusing on a broad kinase selectivity panel will be crucial to fully characterize the specificity of this compound and its potential for off-target effects.
References
- 1. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective urea-based ROCK inhibitors: Exploring the inhibitor's potency and ROCK2/PKA selectivity by 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. The Role of Rho Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro protein kinase assay [bio-protocol.org]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. support.nanotempertech.com [support.nanotempertech.com]
Validating HSD1590 On-Target Effects: A Comparative Guide to siRNA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a compound's biological effects are a direct result of its intended target is a critical step. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the on-target effects of HSD1590, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with alternative methodologies. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate validation strategy.
This compound is a novel and potent inhibitor of ROCK1 and ROCK2, kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including cell migration, proliferation, and invasion. Ensuring that the observed effects of this compound are due to the inhibition of ROCK and not off-target interactions is paramount for its development as a therapeutic agent. This guide explores the use of siRNA as a gold-standard method for on-target validation and compares it with other powerful techniques.
Confirming On-Target Effects with siRNA
The most direct method to confirm that the phenotype induced by a small molecule inhibitor is due to its interaction with the intended target is to replicate the phenotype by reducing the expression of the target protein using siRNA. The logic is straightforward: if inhibiting the protein with a drug and reducing its expression via siRNA result in the same cellular outcome, it strongly suggests the drug's effect is on-target.
Experimental Workflow for siRNA-mediated Validation
The general workflow for confirming the on-target effects of this compound using siRNA involves several key steps, from siRNA design and transfection to phenotypic analysis and data interpretation.
Quantitative Comparison of this compound and ROCK1/2 siRNA Effects
Numerous studies have demonstrated that both pharmacological inhibition of ROCK and siRNA-mediated knockdown of ROCK1 and/or ROCK2 can significantly impact cancer cell migration and proliferation. The table below summarizes representative quantitative data from such experiments.
| Treatment | Cell Line | Assay | Result |
| This compound | MDA-MB-231 (Breast Cancer) | Migration Assay | Inhibition of migration |
| ROCK1/2 siRNA | MDA-MB-231 (Breast Cancer) | Migration Assay | Significant suppression of migration and invasion[1] |
| ROCK1/2 siRNA | PC-3 (Prostate Cancer) | Proliferation Assay | Significant decrease in cell proliferation rate[2] |
| ROCK1/2 siRNA | DU145 (Prostate Cancer) | Proliferation Assay | Significant decrease in cell proliferation rate[2] |
| ROCK1 siRNA | Pancreatic Cancer Cells | Proliferation Assay | Inhibition of cell proliferation[3] |
| ROCK1/2 siRNA | Tongue Squamous Cell Carcinoma | Migration Assay | Inhibition of cell migration and invasion[4] |
Alternative Methods for On-Target Validation
While siRNA is a powerful tool, a multi-pronged approach using alternative and complementary methods can provide a more robust validation of a drug's on-target effects.
Phenotypic Rescue with siRNA-Resistant Constructs
This method serves as a stringent control for siRNA experiments and further confirms on-target effects. The experimental design involves knocking down the endogenous target protein with siRNA and simultaneously expressing a version of the target protein that is resistant to that specific siRNA (due to silent mutations in the siRNA binding site). If the observed phenotype is rescued by the expression of the siRNA-resistant protein, it confirms that the effect was specifically due to the knockdown of the intended target.
Kinome Profiling using Kinobeads
To assess the selectivity of a kinase inhibitor like this compound, a kinome-wide profiling approach is invaluable. The Kinobeads method utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with the inhibitor of interest (this compound), one can quantitatively measure which kinases are competed off the beads, thus revealing the inhibitor's binding profile across hundreds of kinases. A highly selective inhibitor will primarily interact with its intended targets (ROCK1 and ROCK2) with minimal off-target binding. This method offers a broad view of an inhibitor's specificity.[5][6][7][8][9]
| Method | Principle | Advantages | Disadvantages |
| Kinobeads | Affinity chromatography with immobilized kinase inhibitors to profile inhibitor binding to a large portion of the kinome. | Broad, unbiased assessment of selectivity; identifies potential off-targets. | Performed on cell lysates, which may not fully reflect the in-cell environment; may not capture all kinases. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the drug to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a thermal shift can be observed. An increase in the melting temperature of the target protein in the presence of the drug provides direct evidence of target engagement.[10][11][12][13][14][15]
| Method | Principle | Advantages | Disadvantages |
| CETSA | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates. | Confirms direct target engagement in a cellular environment; can be adapted for high-throughput screening. | Requires a specific antibody for the target protein for detection (e.g., by Western blot); may not be suitable for all targets. |
Experimental Protocols
siRNA-mediated Knockdown of ROCK1 and ROCK2
Materials:
-
Target cells (e.g., MDA-MB-231)
-
siRNA targeting human ROCK1 and ROCK2 (validated sequences)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Reagents for qPCR and Western blotting
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (or a concentration determined by optimization) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for ROCK1, ROCK2, and a housekeeping gene (e.g., GAPDH) to determine the percentage of mRNA knockdown.
-
Western Blot: Lyse the cells and perform Western blot analysis using antibodies against ROCK1, ROCK2, and a loading control (e.g., β-actin or GAPDH) to confirm protein knockdown.[2]
-
-
Phenotypic Assays: In parallel with the validation experiments, perform the desired phenotypic assays (e.g., wound healing/scratch assay for migration, CCK-8 assay for proliferation) on cells treated with ROCK1/2 siRNA, control siRNA, and this compound at various concentrations.
Conclusion
Confirming the on-target effects of a small molecule inhibitor like this compound is a multi-faceted process. While siRNA-mediated knockdown remains a cornerstone for validating that a compound's phenotype is a direct result of its intended target, a comprehensive approach incorporating alternative methods provides a more robust and convincing body of evidence. Phenotypic rescue experiments offer a stringent control for siRNA specificity. Furthermore, techniques like Kinobeads profiling and CETSA provide invaluable data on the inhibitor's selectivity and direct target engagement within the complex cellular environment. By employing a combination of these methodologies, researchers can confidently establish the on-target activity of this compound, a crucial step in its journey towards potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of HSD1590 Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of HSD1590, a potent Rho-associated kinase (ROCK) inhibitor, in various cancer cell lines. This document provides a comparative analysis of this compound's performance against other ROCK inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a highly potent inhibitor of Rho-associated kinases, ROCK1 and ROCK2, with IC50 values of 1.22 nM and 0.51 nM, respectively.[1][2] Its efficacy in inhibiting cancer cell migration has been demonstrated, particularly in the triple-negative breast cancer cell line MDA-MB-231, where it exhibits low cytotoxicity, suggesting a favorable therapeutic window.[1][2] This guide aims to provide a broader perspective on this compound's activity by comparing its effects across different cancer cell lines and against established ROCK inhibitors, Y-27632 and Fasudil.
Quantitative Comparison of ROCK Inhibitor Activity
The following table summarizes the available quantitative data for this compound and its alternatives, Y-27632 and Fasudil, across a panel of breast, lung, and prostate cancer cell lines, as well as a non-cancerous cell line for a comparative baseline. The data highlights the differential sensitivity of various cell lines to these inhibitors.
| Inhibitor | Target | Cell Line | Cancer Type | Assay | IC50 / Effect | Citation |
| This compound | ROCK1 | - | - | Kinase Assay | 1.22 nM | [1][2] |
| ROCK2 | - | - | Kinase Assay | 0.51 nM | [1][2] | |
| ROCK | MDA-MB-231 | Breast (Triple-Negative) | Migration Assay | Impressive attenuation at 0.5-1 µM | [2] | |
| MDA-MB-231 | Breast (Triple-Negative) | Cytotoxicity Assay | ~80% viability at 12h, 63% at 24h (at 10µM) | [1][2] | ||
| Y-27632 | ROCK | T24, 5637 | Bladder | Proliferation Assay | Concentration-dependent inhibition | [3] |
| T24, 5637 | Bladder | Invasion Assay | Concentration-dependent inhibition | [3] | ||
| SW620 | Colon | Invasion Assay | Increased invasion at low cell density | [4] | ||
| Esophageal Squamous Cell Carcinoma Cells | Esophageal | Adhesion Assay | Increased adhesion | [5] | ||
| Esophageal Squamous Cell Carcinoma Cells | Esophageal | Mobility Assay | Decreased mobility | [5] | ||
| Fasudil | ROCK | A549 | Lung | Proliferation Assay | Concentration-dependent inhibition | [6] |
| A549 | Lung | Migration & Invasion Assay | Decreased activity | [6] | ||
| 95-D | Lung | Proliferation Assay | IC50 ~0.79 mg/mL | [7][8] | ||
| 95-D | Lung | Adhesion, Migration & Invasion Assay | Decreased ability | [8] | ||
| HT1080, MDA-MB-231 | Fibrosarcoma, Breast | Migration Assay | ~50% inhibition at 50 µmol/L | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Wound Healing (Scratch) Assay
This assay is utilized to assess the effect of this compound on cancer cell migration in vitro.
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or control vehicle (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100 where T0 is the initial time and Tx is the time of measurement.
Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through an extracellular matrix, mimicking a key step in metastasis.
Procedure:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the coated Transwell insert.
-
Chemoattractant and Treatment: Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber. The medium in the upper and/or lower chambers should contain the desired concentration of this compound or control.
-
Incubation: Incubate the plate for a period sufficient for cell invasion (typically 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Elute the stain from the cells and measure the absorbance using a spectrophotometer. Alternatively, count the number of stained cells in multiple fields of view under a microscope. The number of invading cells is a measure of the invasive potential.
In Vitro ROCK Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of ROCK1 and ROCK2.
Procedure:
-
Reaction Setup: In a microplate well, combine a reaction buffer containing ATP and a specific ROCK substrate (e.g., a peptide derived from myosin phosphatase target subunit 1, MYPT1).
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the wells.
-
Enzyme Addition: Initiate the kinase reaction by adding purified recombinant ROCK1 or ROCK2 enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the kinase activity, calculated using a non-linear regression curve fit.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: ROCK signaling pathway and this compound inhibition.
Caption: Workflow for this compound activity assessment.
References
- 1. corning.com [corning.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 5. Selection and optimization of MCF-7 cell line for screening selective inhibitors of 11beta-hydroxysteroid dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 9. Data Analysis of Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]
HSD1590 Efficacy in Y-27632 Resistant Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Currently, there is no publicly available experimental data detailing the efficacy of HSD1590 in cellular or animal models exhibiting resistance to the ROCK inhibitor Y-27632. Extensive searches of scientific literature and preclinical databases did not yield any studies that have developed, characterized, or tested therapeutic interventions in Y-27632 resistant models. Therefore, a direct comparison of this compound's performance against other alternatives in this specific context cannot be provided at this time.
While information on this compound is limited, it is identified as a potent ROCK inhibitor. However, the mechanisms of resistance to Y-27632 are not well established and may not be solely dependent on the ROCK signaling pathway. Some research suggests that the cellular effects of Y-27632 may extend beyond ROCK inhibition, implying that resistance could involve alterations in other signaling pathways.
This guide will, therefore, focus on the available information regarding the mechanisms of ROCK inhibition, the known characteristics of Y-27632, and the potential factors that could contribute to resistance, providing a theoretical framework for considering the potential utility of novel ROCK inhibitors like this compound should such resistant models be developed and characterized in the future.
Understanding ROCK Inhibition and Potential for Resistance
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The inhibitor Y-27632 is a widely used research tool that targets the ATP-binding site of ROCK kinases, preventing the phosphorylation of their downstream substrates.
Potential mechanisms that could lead to Y-27632 resistance include:
-
Mutations in the ROCK ATP-binding site: Alterations in the drug-binding pocket could reduce the affinity of Y-27632 for the kinase, thereby diminishing its inhibitory effect.
-
Upregulation of ROCK expression: An increase in the total amount of ROCK protein might overcome the inhibitory capacity of a given concentration of Y-27632.
-
Activation of bypass signaling pathways: Cells may develop alternative signaling cascades that compensate for the loss of ROCK activity, allowing them to maintain critical cellular functions.
-
Off-target effects of Y-27632: Some studies indicate that Y-27632 may have effects independent of ROCK inhibition. Resistance could arise from cellular adaptations to these off-target activities.
This compound: A Potential Alternative
Information on this compound is scarce in the public domain. It is characterized as a ROCK inhibitor, but its specific binding kinetics, isoform selectivity (ROCK1 vs. ROCK2), and potential off-target profile are not detailed in the currently available literature. To evaluate its potential efficacy in a Y-27632 resistant setting, further research would be required to:
-
Develop and characterize Y-27632 resistant cell lines: This would be the first critical step to enable any comparative studies.
-
Elucidate the mechanism of resistance: Understanding why these cells are resistant to Y-27632 is key to predicting whether another ROCK inhibitor would be effective.
-
Conduct comparative in vitro and in vivo studies: The efficacy of this compound would need to be directly compared to Y-27632 and other ROCK inhibitors in these validated resistant models.
Signaling Pathway and Experimental Workflow Diagrams
To aid in the conceptualization of the relevant biological processes and experimental approaches, the following diagrams are provided.
Caption: A simplified diagram of the Rho-ROCK signaling pathway.
Caption: A proposed experimental workflow to test this compound efficacy.
Conclusion
The development of resistance to targeted therapies is a significant challenge in drug development. While Y-27632 is primarily a research tool, understanding potential resistance mechanisms is crucial for the development of next-generation ROCK inhibitors for therapeutic use. At present, the absence of data on this compound in Y-27632 resistant models precludes any definitive comparison. Future research, following a structured experimental plan as outlined above, is necessary to determine if this compound or other novel ROCK inhibitors can overcome resistance to existing compounds. Researchers are encouraged to contribute to this area by developing and sharing such models and data.
A Comparative Analysis of HSD1590: Benchmarking Against a Panel of Kinase Inhibitors for the Scientific Community
For Immediate Release
In the competitive landscape of kinase inhibitor development, HSD1590 emerges as a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This guide provides a comprehensive comparison of this compound against a panel of established ROCK inhibitors: Netarsudil, Y-27632, and Fasudil. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential therapeutic applications.
Executive Summary
This compound, a boronic acid-containing compound, demonstrates superior potency against both ROCK1 and ROCK2 isoforms in biochemical assays, with IC50 values in the low nanomolar range.[1] This positions it as a promising candidate for further investigation in research and clinical settings where precise and robust ROCK inhibition is desired. This guide presents a head-to-head comparison of inhibitory activities, outlines detailed experimental protocols for replication, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of Kinase Inhibitor Potency
The inhibitory activity of this compound and a panel of competitor compounds against ROCK1 and ROCK2 were determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are summarized below. Lower values indicate higher potency.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | ROCK1 | 1.22 [1] | <2 [1] |
| ROCK2 | 0.51 [1] | <2 [1] | |
| Netarsudil | ROCK1 | 1[2] | - |
| ROCK2 | 1[2] | - | |
| Y-27632 | ROCK1 | 140-220[3] | 140[4] |
| ROCK2 | 140-220[3] | 300[4] | |
| Fasudil | ROCK1 | - | 330[5] |
| ROCK2 | 158[5] | - |
Note: Data is compiled from various sources and direct comparison should be made with caution. Assays performed under different conditions may yield different values.
Kinase Selectivity Profile
While this compound's primary targets are ROCK1 and ROCK2, its activity against a broader range of kinases (kinome) is crucial for understanding its specificity and potential off-target effects. Comprehensive kinome scan data for this compound is not yet publicly available. However, data for the comparator compounds reveals varying degrees of selectivity.
Fasudil , for instance, has been profiled against a large panel of kinases and shows inhibitory activity against several other kinases at concentrations of 1µM and 10µM, including PRKX, PKN1, and MAP4K4.[6] Y-27632 is reported to be highly selective for ROCKs, with over 200-fold selectivity against other kinases like PKC, PKA, and MLCK.[4] Netarsudil also demonstrates high potency for ROCK1 and ROCK2.[2]
A comprehensive understanding of this compound's selectivity will require further investigation using broad kinase panel screening, such as the KINOMEscan™ platform, which assesses binding affinity against a large number of kinases.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: The ROCK signaling pathway and points of inhibition.
Caption: Workflow for a biochemical ROCK inhibition assay.
Caption: Workflow for a cell-based wound healing (scratch) assay.
Experimental Protocols
Biochemical ROCK Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available ROCK activity assay kits.[7][8][9][10][11]
Objective: To determine the in vitro inhibitory activity of this compound and other compounds against ROCK kinases by measuring the phosphorylation of a substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
96-well microplate pre-coated with recombinant MYPT1
-
Recombinant active ROCK1 or ROCK2 enzyme
-
This compound and competitor inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Anti-phospho-MYPT1 (Thr696) primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and competitor inhibitors in Kinase Assay Buffer. Prepare a working solution of ROCK enzyme in Kinase Assay Buffer.
-
Enzyme Reaction:
-
Add 50 µL of diluted inhibitor or vehicle (DMSO control) to the MYPT1-coated wells.
-
Add 25 µL of the diluted ROCK enzyme to each well.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically 10-100 µM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-phospho-MYPT1 primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the color development by adding 100 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Wound Healing (Scratch) Assay
This protocol provides a method to assess the effect of this compound on cell migration, a process regulated by ROCK activity.
Objective: To evaluate the inhibitory effect of this compound and other compounds on the collective migration of a confluent cell monolayer.
Materials:
-
Adherent cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound and competitor inhibitors
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation:
-
Once the cells are confluent, gently create a straight scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with serum-free medium to remove detached cells and debris.
-
-
Inhibitor Treatment:
-
Add fresh serum-free medium containing the desired concentration of this compound, competitor inhibitors, or vehicle control (DMSO) to the respective wells.
-
-
Image Acquisition:
-
Immediately capture images of the scratch in each well at designated locations (T=0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.
-
Compare the rate of wound closure between inhibitor-treated and control groups to determine the effect of the inhibitors on cell migration.
-
Conclusion
This compound demonstrates exceptional potency as a ROCK inhibitor, surpassing the activity of several established compounds in biochemical assays. Its low nanomolar IC50 values for both ROCK1 and ROCK2 suggest its potential for applications requiring strong and specific inhibition of this signaling pathway. Further characterization of its kinome-wide selectivity will be instrumental in fully defining its therapeutic window and potential off-target effects. The provided protocols offer a standardized framework for independent verification and further exploration of this compound's biological activities.
References
- 1. stemcell.com [stemcell.com]
- 2. scispace.com [scispace.com]
- 3. "Fasudil: Biomarker Analysis for a Phase-2 Clinical Trial of a Rho-Kina" by Alexis Hoy [digitalcommons.du.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fasudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-dependent effects of netarsudil, a Rho-kinase inhibitor, on the distal outflow tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Reagents: A General Protocol
Immediate safety and logistical guidance for the proper disposal of laboratory chemicals.
Since no specific public information exists for a substance designated "HSD1590," it is likely an internal research code or a novel compound without widespread documentation. The following guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of such specialized or unknown laboratory chemicals. This protocol is based on established best practices for hazardous waste management in research settings.
The most critical first step for disposing of any chemical is to consult its specific Safety Data Sheet (SDS), which provides detailed information essential for safe handling and proper use.[1] Manufacturers and distributors are required to provide an SDS for their products that describes all known hazards.[2]
General Chemical Disposal Protocol
When a laboratory chemical is no longer needed, it must be managed as hazardous waste.[3] The following table outlines the key steps and considerations for proper disposal.
| Step | Action | Key Considerations |
| 1. Identification & Evaluation | Positively identify the chemical waste. Never dispose of unknown substances. | If a chemical is unknown, it must be treated as hazardous until identified. Contact your institution's Environmental Health & Safety (EHS) department for guidance on unknown chemical disposal.[4] |
| 2. Consult the Safety Data Sheet (SDS) | Locate and carefully review Section 13: Disposal Considerations and Section 7: Handling and Storage of the chemical's SDS. | The SDS will provide specific instructions for disposal and information on the chemical's properties, stability, and incompatibilities.[2] |
| 3. Segregation of Waste | Store different types of chemical waste separately. | Incompatible wastes must be segregated to prevent dangerous reactions.[3][5] For example, keep flammables, corrosives (acids and bases), and oxidizers in separate, designated secondary containment. |
| 4. Container Management | Use a suitable, leak-proof container that is compatible with the waste. | The container must be in good condition with no cracks or leaks and must be kept closed except when adding waste.[3] |
| 5. Labeling | Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) and approximate percentages of the contents.[4] | Do not use chemical abbreviations or formulas.[3][5] The label should also include the date when waste was first added to the container. |
| 6. Arrange for Pickup | Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[3][4] | Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by EHS for specific non-hazardous substances.[4] |
Experimental Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Handling Spills and Contaminated Materials
In the event of a spill, the immediate priority is to ensure human safety and contain the material.
-
Isolate the Area: Keep unauthorized personnel away from the spill.[1]
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, such as gloves and safety glasses, when handling spills or leaking containers.[1]
-
Containment: Use an inert absorbent material like dry sand or earth to contain spilled liquids.[1] Do not use combustible materials like paper towels to absorb flammable solvents.[6]
-
Disposal of Contaminated Materials: Any materials contaminated with hazardous chemicals, including labware, glassware, and absorbent materials, must be disposed of as hazardous waste.[3][7]
Empty Container Disposal
Empty chemical containers may also require special handling.
-
Triple Rinsing: Containers that held toxic chemicals must be triple-rinsed with an appropriate solvent.[3] The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste.[3][5]
-
Defacing Labels: After proper cleaning, remove or deface any hazard labels on the container before disposing of it in the regular or recycling trash.[7]
-
Acutely Hazardous Waste Containers: Containers that held acutely hazardous waste (P-listed) must be triple rinsed, and the rinsate managed as hazardous waste.[5]
Always adhere to your institution's specific policies and all federal, state, and local regulations for hazardous waste management.[5][7] When in doubt, contact your Environmental Health & Safety department for guidance.
References
- 1. giebeler.gfd-katalog.de [giebeler.gfd-katalog.de]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 5. essr.umd.edu [essr.umd.edu]
- 6. esa.dc.gov [esa.dc.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
